Undecanoic acid-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
189.31 g/mol |
IUPAC Name |
11,11,11-trideuterioundecanoic acid |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)/i1D3 |
InChI Key |
ZDPHROOEEOARMN-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical Properties of Undecanoic-11,11,11-d3 Acid
This technical guide provides a comprehensive overview of the core physical properties of Undecanoic-11,11,11-d3 Acid, a deuterated form of undecanoic acid. The inclusion of deuterium at the terminal methyl group makes it a valuable tool in metabolic research and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for its effective application in experimental settings.
Quantitative Data Summary
The physical properties of Undecanoic-11,11,11-d3 Acid are summarized in the table below. It is important to note that while data for the deuterated compound is available for molecular formula and weight, the melting point, boiling point, and solubility data are based on its non-deuterated counterpart, Undecanoic Acid. The physical properties are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₁₁D₃H₁₉O₂ | [1][2] |
| Molecular Weight | 189.31 g/mol | [1][2] |
| CAS Number | 1219802-11-5 | [1][2][3] |
| Purity | 99 atom % D, min 98% Chemical Purity | [1] |
| Physical Format | Neat | [1][2] |
| Melting Point (of Undecanoic Acid) | 28-31 °C | [4][5][6] |
| Boiling Point (of Undecanoic Acid) | 228 °C @ 160 mmHg | [5][7] |
| Solubility (of Undecanoic Acid) | Insoluble in water[4]; Soluble in ethanol, DMSO, and dimethylformamide (DMF)[8]. |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of chemical compounds are standardized in the field. Below are the general methodologies for the key experiments.
1. Determination of Melting Point:
The melting point is determined using a melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The sample is heated at a controlled rate, and the temperature range from which the substance begins to melt to when it is completely liquid is recorded. For a pure substance, this range is typically narrow.
2. Determination of Boiling Point:
The boiling point is determined by distillation. The liquid is placed in a distillation flask and heated. The temperature of the vapor that is in equilibrium with the boiling liquid is measured. For measurements at pressures other than atmospheric pressure (vacuum distillation), the pressure is recorded along with the temperature.
3. Determination of Solubility:
Solubility is determined by adding a known amount of the solute to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. If the solute completely dissolves, more is added until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically, often by techniques like chromatography or spectroscopy, to quantify the solubility. For qualitative assessments, visual inspection for the presence of undissolved solute is performed.
Logical Workflow for Physical Property Determination
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a chemical compound like Undecanoic-11,11,11-d3 Acid.
References
- 1. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]
- 2. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]
- 3. UNDECANOIC-11,11,11-D3 ACID | 1219802-11-5 [m.chemicalbook.com]
- 4. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Undecanoic acid 98 112-37-8 [sigmaaldrich.com]
- 6. Undecanoic acid 98 112-37-8 [sigmaaldrich.com]
- 7. undecanoic acid, 112-37-8 [thegoodscentscompany.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to Undecanoic-11,11,11-d3 Acid for Researchers and Drug Development Professionals
Introduction
Undecanoic-11,11,11-d3 acid is a deuterated form of undecanoic acid, a saturated fatty acid with an 11-carbon chain. The strategic placement of deuterium at the terminal omega position (carbon 11) makes it a valuable tool in various research applications, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification. Its non-deuterated counterpart, undecanoic acid, is a naturally occurring medium-chain fatty acid with known antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and relevant biological pathways associated with Undecanoic-11,11,11-d3 acid.
Certificate of Analysis (Typical)
While a specific Certificate of Analysis for a single batch was not publicly available, the following tables summarize the typical quantitative data and specifications for Undecanoic-11,11,11-d3 Acid and its non-deuterated form based on information from various suppliers.
Table 1: Physicochemical Properties of Undecanoic-11,11,11-d3 Acid
| Property | Value | Source |
| Analyte Name | Undecanoic-11,11,11-d3 Acid | [4] |
| Synonyms | 11,11,11-trideuterioundecanoic acid | [4] |
| Molecular Formula | C₁₁H₁₉D₃O₂ | [4] |
| Formula Weight | 189.32 | [4] |
| Isotopic Purity | Typically ≥98% | Vendor dependent |
| Chemical Purity | Typically ≥95% | [2][5] |
| Unlabeled CAS Number | 112-37-8 | [4] |
Table 2: Physicochemical Properties of Undecanoic Acid (Non-deuterated)
| Property | Value | Source |
| Formal Name | Undecanoic acid | [2][5] |
| Synonyms | FA 11:0, Hendecanoic Acid, Undecylic Acid | [2][5] |
| CAS Number | 112-37-8 | [6] |
| Molecular Formula | C₁₁H₂₂O₂ | [2][5][6] |
| Formula Weight | 186.29 | [6] |
| Melting Point | 28-31 °C | |
| Boiling Point | 228 °C at 160 mmHg | |
| Appearance | Crystalline solid | [2][5] |
| Storage Temperature | -20°C | [2][5] |
| Stability | ≥ 4 years (at -20°C) | [2][5] |
Table 3: Solubility Data for Undecanoic Acid
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | ~25 mg/mL | [2][5] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [2][5] |
| Ethanol | ~25 mg/mL | [2][5] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.25 mg/mL | [2][5] |
Experimental Protocols
General Protocol for Sample Preparation for Mass Spectrometry
A stock solution of undecanoic acid can be prepared by dissolving it in an organic solvent such as ethanol, DMSO, or DMF.[2][5] For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[5] It is advised not to store the aqueous solution for more than one day.[5]
Analytical Method for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Undecanoic-11,11,11-d3 acid is an ideal internal standard for the quantification of undecanoic acid in biological samples using GC-MS. The following is a general protocol for the analysis of undecanoic acid.
a. Sample Extraction: For biotic matrices, a common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.[7]
-
The sample is homogenized, often after cryogenic milling with dry ice.
-
An isotopically labeled surrogate solution, such as Undecanoic-11,11,11-d3 acid, is added to the homogenate.
-
The sample is sonicated and vortexed.
-
The pH is neutralized with HCl, followed by the addition of acetonitrile. The sample is again sonicated and vortexed.
-
A QuEChERS extraction is performed.
-
For certain complex matrices, further cleanup using solid-phase extraction (SPE) may be necessary.[7]
b. GC-MS Analysis:
-
The final extract is concentrated to a known volume.
-
An internal standard (if not the deuterated analyte itself) is added.
-
The extract is dried, typically with anhydrous sodium sulfate.
-
The analysis is carried out using a GC-MS system. A high-resolution fused silica capillary GC column is used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
Identification and quantification are achieved by comparing the retention times and mass spectra of the analyte to those of known calibration standards.[7]
Signaling Pathways and Experimental Workflows
Undecanoic acid, as a medium-chain fatty acid, is involved in fatty acid metabolism.[1][8] The metabolism of fatty acids is a crucial cellular process for energy production.
Fatty Acid β-Oxidation Pathway
The following diagram illustrates the general pathway of fatty acid β-oxidation, where fatty acids are broken down to produce acetyl-CoA.
References
- 1. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Undecanoic acid [webbook.nist.gov]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the NMR Spectral Data of Undecanoic-11,11,11-d3 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Undecanoic-11,11,11-d3 Acid
Undecanoic-11,11,11-d3 acid is a saturated fatty acid in which the three hydrogen atoms of the terminal methyl group (C11) have been replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly in metabolic studies where it can be used as a tracer to follow the fate of fatty acids in biological systems. Deuterated compounds are also used to investigate kinetic isotope effects and to stabilize molecules against oxidative degradation.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Undecanoic-11,11,11-d3 acid. The predictions are based on the extensive spectral data available for undecanoic acid from sources such as the Biological Magnetic Resonance Bank (BMRB) and the Human Metabolome Database (HMDB)[1][2][3]. The key differences expected due to the deuterium substitution at the C11 position are highlighted.
Table 1: Predicted ¹H NMR Spectral Data for Undecanoic-11,11,11-d3 Acid
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-2 | ~2.35 | Triplet (t) | Protons on the carbon alpha to the carbonyl group. |
| H-3 | ~1.63 | Quintet (quint) | Protons on the carbon beta to the carbonyl group. |
| H-4 to H-10 | ~1.2-1.4 | Multiplet (m) | Overlapping signals of the methylene protons in the alkyl chain. |
| COOH | Variable | Singlet (s, broad) | Chemical shift is dependent on solvent, concentration, and temperature. |
| H-11 | Absent | - | The protons on the terminal methyl group are replaced by deuterium and will not be observed in the ¹H NMR spectrum. |
Table 2: Predicted ¹³C NMR Spectral Data for Undecanoic-11,11,11-d3 Acid
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (in ¹³C NMR) | Notes |
| C-1 (COOH) | ~180 | Singlet (s) | Carbonyl carbon. |
| C-2 | ~34 | Singlet (s) | |
| C-3 | ~25 | Singlet (s) | |
| C-4 to C-9 | ~29-32 | Multiple Singlets (s) | Signals for the internal methylene carbons. |
| C-10 | ~23 | Singlet (s) | |
| C-11 | ~14 | Multiplet (septet or nonet) | The signal for the deuterated carbon will be split into a multiplet due to coupling with the three deuterium atoms (spin I=1). A slight upfield shift (isotope effect) is also expected compared to the non-deuterated analogue.[4][5][6] |
Experimental Protocols
A standardized experimental protocol for acquiring NMR spectra of Undecanoic-11,11,11-d3 acid is provided below. This protocol is based on common practices for similar fatty acids.
1. Sample Preparation:
-
Solvent: Chloroform-d (CDCl₃) is a common solvent for fatty acids. For biological applications, deuterated water (D₂O) with a suitable co-solvent or surfactant may be used.
-
Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.
2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the sample concentration.
-
Visualizing the Role of Deuterated Fatty Acids in Research
Deuterated fatty acids like Undecanoic-11,11,11-d3 acid are primarily used as tracers in metabolic research to elucidate the pathways of fatty acid uptake, elongation, and degradation. The following diagram illustrates the general workflow of using a deuterated fatty acid in a cell-based metabolic study.
Caption: Workflow of a metabolic tracer study using a deuterated fatty acid.
The following diagram illustrates the logical relationship in how deuteration protects polyunsaturated fatty acids (PUFAs) from oxidative damage, a principle that can be extended to saturated fatty acids in certain biological contexts.
Caption: How deuteration inhibits lipid peroxidation.[7][8][9]
References
- 1. Undecanoic Acid | C11H22O2 | CID 8180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmse000563 Undecanoic Acid at BMRB [bmrb.io]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000947) [hmdb.ca]
- 4. Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 8. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Core Technical Guide: Solubility of Undecanoic-11,11,11-d3 Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a saturated fatty acid with an 11-carbon chain. Such isotopically labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based analyses. Understanding the solubility of this compound in various organic solvents is critical for designing experiments, preparing stock solutions, and ensuring accurate and reproducible results. This guide provides a summary of the available solubility data for the non-deuterated form and outlines a general experimental protocol for solubility determination.
Quantitative Solubility Data
The following table summarizes the approximate solubility of Undecanoic Acid in common organic solvents. This data is compiled from various chemical supplier datasheets and should be considered as a guideline.[1][2]
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Approximate Solubility of Undecanoic Acid (mg/mL) |
| Ethanol | C₂H₅OH | 46.07 | ~ 25[1] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~ 10[1] |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~ 25[1] |
| Acetone | (CH₃)₂CO | 58.08 | Highly Soluble |
| Chloroform | CHCl₃ | 119.38 | Highly Soluble |
Note: Undecanoic acid is generally described as being highly soluble in non-polar organic solvents due to its long hydrophobic carbon chain.[2] It is sparingly soluble in aqueous buffers.[1]
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of Undecanoic-11,11,11-d3 Acid in a specific organic solvent.
Objective: To determine the saturation point of Undecanoic-11,11,11-d3 Acid in a given organic solvent at a specified temperature.
Materials:
-
Undecanoic-11,11,11-d3 Acid
-
Solvent of interest (e.g., Ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Micro-centrifuge
-
Calibrated pipettes
-
HPLC or GC-MS system (for quantitative analysis)
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of Undecanoic-11,11,11-d3 Acid to a known volume of the solvent in a series of vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solute.
-
-
Sample Analysis:
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent.
-
Analyze the concentration of the dissolved Undecanoic-11,11,11-d3 Acid using a validated analytical method such as HPLC or GC-MS.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound in an organic solvent.
Caption: Workflow for Solubility Determination.
References
Undecanoic-11,11,11-d3 Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides comprehensive information on Undecanoic-11,11,11-d3 Acid, including its chemical properties, suppliers, and its application in studying the antifungal mechanisms of undecanoic acid. This document outlines detailed experimental protocols and visualizes key signaling pathways to facilitate further research and development in this area.
Core Compound Details
Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a saturated fatty acid with known antifungal properties. The stable isotope labeling allows for its use as a tracer in metabolic studies and for quantitative analysis in complex biological matrices.
| Property | Value | Reference |
| CAS Number | 1219802-11-5 | [1][2][3] |
| Molecular Formula | C₁₁D₃H₁₉O₂ | [1] |
| Molecular Weight | 189.31 g/mol | [1] |
| Unlabeled CAS Number | 112-37-8 | [1][3] |
| Purity | Typically ≥98% chemical purity, ≥99 atom % D | [1] |
Suppliers
A number of chemical suppliers provide Undecanoic-11,11,11-d3 Acid for research purposes. Notable suppliers include:
-
MedchemExpress[3]
-
CDN Isotopes (available through distributors like Fisher Scientific)
Antifungal Mechanism of Undecanoic Acid
Undecanoic acid exerts its antifungal effects through a multi-faceted approach, primarily targeting the integrity and function of the fungal cell.[5][6] Its deuterated counterpart is an invaluable tool for elucidating these mechanisms. The proposed mechanisms of action include:
-
Disruption of Fungal Cell Membrane: Undecanoic acid integrates into the lipid bilayer of the fungal cell membrane, leading to destabilization and increased permeability. This results in the leakage of essential intracellular components and ultimately, cell death.
-
Inhibition of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Undecanoic acid can interfere with the biosynthesis of ergosterol, further compromising membrane integrity and function.
-
Induction of Oxidative Stress: The presence of undecanoic acid can lead to an increase in reactive oxygen species (ROS) within the fungal cell.[5] This oxidative stress damages cellular components, including lipids, proteins, and nucleic acids.
-
Modulation of Fungal Metabolism: Undecanoic acid has been shown to affect the expression of genes crucial for fungal virulence and metabolism.[5][6]
Experimental Protocols
The use of Undecanoic-11,11,11-d3 Acid as a tracer allows for detailed investigation of the uptake, metabolism, and mechanism of action of undecanoic acid in fungal cells. Below are representative experimental protocols.
Protocol 1: Fungal Uptake and Metabolism Analysis using GC-MS
This protocol outlines a method to quantify the uptake and metabolic fate of Undecanoic-11,11,11-d3 Acid in a fungal culture.
1. Fungal Culture Preparation:
- Culture the fungal species of interest (e.g., Trichophyton rubrum) in a suitable liquid medium to mid-logarithmic phase.
- Harvest the fungal cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in fresh medium to a defined density.
2. Incubation with Deuterated Undecanoic Acid:
- Prepare a stock solution of Undecanoic-11,11,11-d3 Acid in a suitable solvent (e.g., DMSO).
- Add the deuterated undecanoic acid to the fungal culture to a final concentration relevant for its antifungal activity.
- Incubate the culture for various time points (e.g., 0, 1, 4, 8, 24 hours).
3. Lipid Extraction:
- At each time point, harvest a sample of the fungal culture.
- Perform a total lipid extraction using a modified Bligh-Dyer method with a solvent system containing chloroform, methanol, and water.
- Add a known amount of an internal standard (e.g., heptadecanoic acid) to the extraction mixture for quantification.
4. Derivatization and GC-MS Analysis:
- Evaporate the lipid extract to dryness under a stream of nitrogen.
- Derivatize the fatty acids to their pentafluorobenzyl (PFB) esters for enhanced sensitivity in negative chemical ionization GC-MS.
- Analyze the derivatized samples by GC-MS to separate and quantify Undecanoic-11,11,11-d3 Acid and any potential metabolic products.
Protocol 2: Analysis of a Fungal Signaling Pathway using a Labeled Precursor
This protocol describes a conceptual workflow to investigate how undecanoic acid might influence a specific signaling pathway, such as one involved in lipid metabolism.
1. Hypothesis Formulation: Based on existing literature, hypothesize the involvement of a particular signaling pathway in the antifungal action of undecanoic acid (e.g., the fatty acid synthesis pathway).
2. Experimental Design:
- Culture fungal cells as described in Protocol 1.
- Expose the cells to Undecanoic-11,11,11-d3 Acid.
- At selected time points, harvest the cells and prepare cell lysates.
3. Protein Expression Analysis:
- Perform Western blotting on the cell lysates to analyze the expression levels of key proteins in the hypothesized signaling pathway (e.g., fatty acid synthase).
- Use antibodies specific to the proteins of interest.
4. Metabolite Analysis:
- Use the lipid extracts from Protocol 1 to analyze the levels of key metabolites in the pathway using GC-MS or LC-MS.
- The presence of the deuterium label will confirm the incorporation of the administered undecanoic acid into downstream metabolites.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for studying the effects of Undecanoic-11,11,11-d3 Acid and a simplified representation of its proposed antifungal signaling pathway.
Caption: Experimental workflow for analyzing deuterated undecanoic acid in fungal cultures.
Caption: Proposed antifungal mechanism of undecanoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. What is Undecenoic Acid used for? [synapse.patsnap.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Reassessing the Use of Undecanoic Acid as a Therapeutic Strategy for Treating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of Undecanoic-11,11,11-d3 Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity of Undecanoic-11,11,11-d3 Acid, a deuterated analog of the saturated fatty acid, undecanoic acid. This stable isotope-labeled compound is a valuable tool in metabolic research, particularly in studies involving fatty acid metabolism, and as an internal standard in mass spectrometry-based quantitative analyses.[1][2][3] The substitution of hydrogen with deuterium at the terminal methyl group allows for the tracing and quantification of this fatty acid in biological systems.[2][4]
Quantitative Data
The isotopic and chemical purity of commercially available Undecanoic-11,11,11-d3 Acid are critical parameters for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the available quantitative data for this compound.
| Parameter | Specification | Source |
| Isotopic Purity (Atom % D) | 99 atom % D | LGC Standards[5] |
| Chemical Purity | Minimum 98% | LGC Standards[5] |
| Molecular Formula | C₁₁D₃H₁₉O₂ | LGC Standards[5] |
| Molecular Weight | 189.31 g/mol | LGC Standards[5] |
| CAS Number | 1219802-11-5 | LGC Standards[5] |
| Unlabeled CAS Number | 112-37-8 | LGC Standards[5] |
Experimental Protocols for Purity Assessment
The determination of isotopic enrichment and chemical purity of deuterated compounds like Undecanoic-11,11,11-d3 Acid typically involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]
1. Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of fatty acids and allows for the separation of the analyte from a complex mixture and the determination of its isotopic distribution.[6][7][8]
-
Sample Preparation (Derivatization): To increase volatility for GC analysis, the carboxylic acid group of undecanoic acid is typically derivatized, often to its trimethylsilyl (TMS) ester.
-
Gas Chromatography (GC) Conditions (General Protocol):
-
Column: A suitable capillary column for fatty acid methyl ester (FAME) or TMS-derivative analysis.
-
Oven Program: An initial temperature of around 80°C, followed by a ramp of 20°C/min to 170°C, then a slower ramp of 1°C/min to 204°C, and a final ramp of 20°C/min to 250°C, holding for 10 minutes.[6][7]
-
Split Ratio: A split ratio of 10:1 to 40:1 is often used for abundant fatty acids.[6][7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) ionization at 70 eV.[6][7]
-
Mass Analyzer: Quadrupole or high-resolution mass spectrometer.
-
Scan Range: A mass-to-charge ratio (m/z) scan range of 50–400 is appropriate.[6][7]
-
Temperature Settings: Transfer line at 280°C, ion source at 230°C, and quadrupole at 150°C.[6][7]
-
-
Data Analysis: The isotopic enrichment is determined by analyzing the mass spectrum of the derivatized compound. The relative intensities of the molecular ion peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3) species are measured to calculate the percentage of the d3 isotopologue.
2. Structural Integrity and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the position of the deuterium labels and assessing the overall structural integrity and chemical purity of the compound.[1]
-
¹H NMR (Proton NMR):
-
Objective: To confirm the absence of protons at the C-11 position and to verify the signals corresponding to the other protons in the molecule.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).
-
Analysis: The ¹H NMR spectrum of Undecanoic-11,11,11-d3 Acid will show the characteristic signals for the protons along the carbon chain but will lack the triplet signal corresponding to the terminal methyl group (C-11 protons) seen in the unlabeled undecanoic acid spectrum.
-
-
²H NMR (Deuterium NMR):
-
Objective: To directly observe the deuterium signal and confirm its location at the C-11 position.
-
Analysis: The ²H NMR spectrum will show a signal at the chemical shift corresponding to the C-11 position, confirming the site of isotopic labeling.
-
-
¹³C NMR (Carbon-13 NMR):
-
Objective: To verify the carbon backbone of the molecule.
-
Analysis: The ¹³C NMR spectrum will show a signal for the C-11 carbon that is coupled to deuterium, which can present as a triplet. The chemical shifts of the other carbon atoms can be compared to the spectrum of unlabeled undecanoic acid to confirm the overall structure.
-
Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and quality control of Undecanoic-11,11,11-d3 Acid.
Caption: Synthesis and quality control workflow for Undecanoic-11,11,11-d3 Acid.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. marquessilvaneves.com [marquessilvaneves.com]
- 5. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]
- 6. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. app.jove.com [app.jove.com]
- 8. Undecanoic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
stability and storage of deuterated undecanoic acid
An In-depth Guide to the Stability and Storage of Deuterated Undecanoic Acid
For researchers, scientists, and professionals in drug development, the integrity of isotopically labeled compounds is paramount for generating reliable and reproducible data. Deuterated undecanoic acid (undecanoic acid-d21), a stable isotope-labeled medium-chain fatty acid, is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry.[1][2][3] This guide provides a comprehensive overview of the best practices for the storage and handling of deuterated undecanoic acid to ensure its long-term stability and purity.
Factors Influencing Stability
The stability of deuterated undecanoic acid is primarily influenced by temperature, oxygen, and light. As a saturated fatty acid, it is relatively stable against oxidation compared to its unsaturated counterparts.[4] However, improper storage can still lead to degradation over time. The deuterium labeling itself enhances the molecule's stability by strengthening the carbon-hydrogen bonds (C-D vs. C-H), a phenomenon known as the kinetic isotope effect.[5] This makes the fatty acid chain more resistant to metabolic breakdown and chemical degradation.[5][6]
Recommended Storage and Handling
To maintain the integrity of deuterated undecanoic acid, it is crucial to adhere to specific storage and handling protocols. These recommendations are based on information from various suppliers and general best practices for lipid chemistry.
Table 1: Recommended Storage Conditions for Deuterated Undecanoic Acid
| Form | Storage Temperature | Duration | Container | Atmosphere |
| Neat (Powder/Solid) | -20°C | ≥ 3 years[7][8] | Glass vial with Teflon-lined cap | Standard |
| 4°C | 2 years[8] | Glass vial with Teflon-lined cap | Standard | |
| Room Temperature | Short-term (shipping)[9] | As supplied | Standard | |
| In Organic Solvent | -20°C | ≥ 3 years[7] | Glass vial with Teflon-lined cap | Inert gas (Argon or Nitrogen)[4][7] |
Key Handling Procedures:
-
Inert Atmosphere: For long-term storage of solutions in organic solvents, the headspace of the vial should be purged with an inert gas like argon or nitrogen to prevent oxidation.[4][7]
-
Material Compatibility: Always use glass, stainless steel, or Teflon for handling and storing solutions. Avoid plastics, as plasticizers can leach into the organic solvent.[4]
-
Temperature Equilibration: Before opening a powdered sample that has been stored in a freezer, allow the container to warm to room temperature to prevent condensation of moisture, which could lead to hydrolysis.[4]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for solutions, as this can degrade the compound. It is advisable to aliquot the solution into smaller, single-use vials.[7]
Experimental Protocol for Stability Assessment
A crucial aspect of ensuring the quality of deuterated undecanoic acid is a robust stability testing program. The following is a generalized protocol for assessing the stability of deuterated undecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol: GC-MS Stability Assessment of Deuterated Undecanoic Acid
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample of deuterated undecanoic acid.
-
To make the acid volatile for GC analysis, it must be derivatized to a fatty acid methyl ester (FAME). This is achieved by transesterification using methanolic-HCl at 100°C for one hour.[10]
-
After cooling, extract the FAMEs using a nonpolar solvent like hexane.
-
Dry the organic layer, evaporate the solvent under a stream of nitrogen, and reconstitute the sample in a known volume of heptane for injection into the GC-MS.[10]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column for FAME analysis, such as a polar-phase column (e.g., DB-23 or similar).
-
Injector: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 240°C) to ensure separation of the target analyte from any potential impurities or degradation products.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify any unknown peaks, and Selected Ion Monitoring (SIM) mode for accurate quantification of the deuterated undecanoic acid FAME. Key ions for undecanoic acid-d21 methyl ester would be monitored.
-
-
-
Data Analysis:
-
Purity Assessment: Analyze the chromatogram for any new peaks that may indicate degradation products. The peak area of the parent compound relative to the total peak area of all components provides a measure of purity.
-
Isotopic Enrichment: The mass spectrum will confirm the isotopic labeling pattern and can be used to assess if any H/D exchange has occurred.
-
Quantification: Use an internal standard (if not already using the deuterated compound as one) to quantify the amount of deuterated undecanoic acid remaining after storage under specific conditions.
-
The workflow for this stability assessment can be visualized as follows:
Caption: Workflow for the stability assessment of deuterated undecanoic acid.
Biological Pathway: Beta-Oxidation
For researchers using deuterated undecanoic acid as a metabolic tracer, understanding its biological fate is critical. As a medium-chain fatty acid, undecanoic acid is primarily metabolized in the mitochondria via beta-oxidation to generate energy.[11][12] Unlike long-chain fatty acids, it does not require the carnitine shuttle to enter the mitochondrial matrix.[11][12] The beta-oxidation pathway systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. caymanchem.com [caymanchem.com]
- 8. gentaur.com [gentaur.com]
- 9. Undecanoic-d21 Acid | CAS 60658-40-4 | LGC Standards [lgcstandards.com]
- 10. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]
- 11. Physiology: Fatty Acid Degradation | ditki medical & biological sciences [ditki.com]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Undecanoic-11,11,11-d3 Acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Undecanoic-11,11,11-d3 Acid as an internal standard in lipidomics research for the accurate quantification of medium-chain fatty acids (MCFAs). The protocols outlined below are suitable for various biological matrices and can be adapted for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) platforms.
Introduction
Undecanoic-11,11,11-d3 Acid is a stable isotope-labeled form of undecanoic acid, a saturated medium-chain fatty acid. In lipidomics, the precise and accurate quantification of lipids is crucial for understanding their roles in health and disease. Endogenous lipid concentrations can be influenced by a variety of factors during sample collection, preparation, and analysis. The use of a stable isotope-labeled internal standard, such as Undecanoic-11,11,11-d3 Acid, is the gold standard for mitigating these sources of error.[1][2][3] By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, it experiences the same processing as the endogenous analyte. The ratio of the endogenous analyte to the internal standard is then used for quantification, correcting for losses during extraction and variations in instrument response.
Applications
Undecanoic-11,11,11-d3 Acid is primarily utilized in the following lipidomics applications:
-
Quantitative Profiling of Medium-Chain Fatty Acids: As an internal standard for the accurate quantification of undecanoic acid and other MCFAs in biological samples such as plasma, serum, cells, and tissues.
-
Metabolic Flux Analysis: While not a direct tracer for complex pathways in this form, its non-labeled counterpart, undecanoic acid, is involved in fatty acid metabolism, and accurate quantification is essential for metabolic studies.[4]
-
Biomarker Discovery and Validation: Ensuring the analytical validity of potential lipid biomarkers, particularly those that are medium-chain fatty acids.
Data Presentation: Quantitative Analysis of Undecanoic Acid
The following table represents typical quantitative data that can be obtained using Undecanoic-11,11,11-d3 Acid as an internal standard. The data presented here is adapted from a study on fatty acid production in E. coli and serves as an example of how results would be structured. In a typical experiment, the concentrations of endogenous undecanoic acid would be determined by referencing the signal of the known concentration of the spiked Undecanoic-11,11,11-d3 Acid internal standard.
| Sample ID | Biological Replicate | Time Point (hours) | Endogenous Undecanoic Acid Concentration (mg/L) |
| E. coli Culture 1 | 1 | 24 | 10.33 |
| E. coli Culture 1 | 1 | 48 | 17.22 |
| E. coli Culture 2 | 2 | 24 | 10.15 |
| E. coli Culture 2 | 2 | 48 | 16.98 |
| E. coli Culture 3 | 3 | 24 | 10.51 |
| E. coli Culture 3 | 3 | 48 | 17.55 |
| Average | 24 | 10.33 | |
| Average | 48 | 17.25 | |
| Standard Deviation | 24 | 0.18 | |
| Standard Deviation | 48 | 0.29 |
Data adapted from a study on fatty acid production in E. coli.[5] In an actual experiment using Undecanoic-11,11,11-d3 Acid, the concentrations would be calculated based on the ratio of the endogenous analyte to the deuterated internal standard.
Experimental Protocols
Two primary analytical platforms for fatty acid analysis are LC-MS and GC-MS. The choice of platform will depend on the specific research question, available instrumentation, and the desired level of molecular detail.
Protocol 1: Quantification of Undecanoic Acid using LC-MS/MS
This protocol describes a method for the quantification of undecanoic acid in biological samples using Undecanoic-11,11,11-d3 Acid as an internal standard without derivatization.
1. Materials and Reagents
-
Undecanoic-11,11,11-d3 Acid
-
Undecanoic Acid (for calibration curve)
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
Formic acid
-
Ammonium formate
-
Biological matrix (e.g., plasma, cell lysate)
2. Internal Standard Spiking
-
Prepare a stock solution of Undecanoic-11,11,11-d3 Acid in methanol at a concentration of 1 mg/mL.
-
Create a working internal standard solution by diluting the stock solution to a final concentration of 10 µg/mL in methanol.
-
To 100 µL of your biological sample (e.g., plasma), add 10 µL of the 10 µg/mL internal standard working solution.
3. Lipid Extraction (Folch Method)
-
To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol for LC-MS analysis.
4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for fatty acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient will need to be optimized for your specific system but can start at 30% B, ramping up to 99% B.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions:
-
Undecanoic Acid: Q1: 185.15 m/z -> Q3: 185.15 m/z (or a characteristic fragment if one is produced)
-
Undecanoic-11,11,11-d3 Acid: Q1: 188.17 m/z -> Q3: 188.17 m/z
-
5. Quantification
-
Prepare a calibration curve using known concentrations of undecanoic acid, with each standard also spiked with the same amount of Undecanoic-11,11,11-d3 Acid.
-
Plot the ratio of the peak area of undecanoic acid to the peak area of Undecanoic-11,11,11-d3 Acid against the concentration of the undecanoic acid standards.
-
Use the resulting linear regression to calculate the concentration of undecanoic acid in the unknown samples based on their measured peak area ratios.
Protocol 2: Quantification of Undecanoic Acid using GC-MS
This protocol involves a derivatization step to make the fatty acids more volatile for GC-MS analysis.
1. Materials and Reagents
-
Undecanoic-11,11,11-d3 Acid
-
Undecanoic Acid (for calibration curve)
-
Methanol, isooctane, acetonitrile
-
Hydrochloric acid (HCl)
-
Pentafluorobenzyl bromide (PFB-Br)
-
N,N-Diisopropylethylamine (DIPEA)
2. Internal Standard Spiking and Extraction
-
Follow steps 2.1-2.3 from Protocol 1.
-
To the sample, add methanol and acidify with HCl to a final concentration of 25 mM.
-
Extract the fatty acids with isooctane.
3. Derivatization
-
Dry the isooctane extract containing the fatty acids.
-
Add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the derivatized sample under a stream of nitrogen.
-
Reconstitute in isooctane for GC-MS analysis.[6]
4. GC-MS Analysis
-
GC System: A gas chromatograph with a suitable capillary column (e.g., DB-5ms).
-
Injection Mode: Splitless.
-
Oven Program: A temperature gradient will need to be optimized, for example, starting at 80°C and ramping to 300°C.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Negative chemical ionization (NCI).
-
Selected Ion Monitoring (SIM):
-
Derivatized Undecanoic Acid: Monitor the [M-PFB]- ion.
-
Derivatized Undecanoic-11,11,11-d3 Acid: Monitor the corresponding [M-PFB]- ion with a +3 Da mass shift.
-
5. Quantification
The quantification process is the same as described in step 5 of Protocol 1, using the peak areas of the derivatized analytes.
Visualizations
Experimental Workflow for Lipidomics Analysis
Caption: General experimental workflow for quantitative lipidomics.
Metabolic Fate of Undecanoic Acid
Caption: Simplified metabolic pathway of undecanoic acid.
References
- 1. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 3. A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
Application Note: Undecanoic-11,11,11-d3 Acid for Robust Fatty Acid Profiling by GC-MS
INTRODUCTION: Quantitative analysis of fatty acids is crucial in various fields, including clinical diagnostics, nutritional science, and drug development, for understanding metabolic pathways and identifying disease biomarkers. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. However, the multi-step sample preparation process, which often includes extraction and derivatization, can introduce variability and lead to inaccurate quantification. The use of a stable isotope-labeled internal standard is a widely accepted strategy to correct for sample loss during preparation and for variations in injection volume and instrument response.[1][2][3]
This application note details a robust and reliable method for the quantification of fatty acids in biological samples using Undecanoic-11,11,11-d3 Acid as an internal standard. Deuterated undecanoic acid is an ideal internal standard for the analysis of a range of medium to long-chain fatty acids as it is structurally similar to the analytes of interest but does not occur naturally in most biological samples. Its three deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the corresponding unlabeled analyte without significantly altering its chemical and chromatographic behavior.
Principle of the Method
A known amount of Undecanoic-11,11,11-d3 Acid is added to the sample at the beginning of the preparation procedure. This "spiked" sample is then subjected to extraction and derivatization. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[3] During GC-MS analysis, the analyte and the internal standard are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample by referencing a calibration curve. This ratiometric approach significantly improves the accuracy and precision of the quantification.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of fatty acids using Undecanoic-11,11,11-d3 Acid as an internal standard is depicted below.
Caption: Experimental workflow for fatty acid analysis.
Materials and Methods
Reagents:
-
Undecanoic-11,11,11-d3 Acid solution (1 mg/mL in methanol)
-
Fatty acid standards for calibration curve
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Gas chromatograph with mass selective detector (GC-MS)
-
Autosampler
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol 1: Sample Preparation and Derivatization
This protocol describes the extraction of total fatty acids from a plasma sample and their subsequent derivatization to fatty acid methyl esters (FAMEs).
-
Sample Spiking: To a 100 µL plasma sample in a glass tube, add 10 µL of the 1 mg/mL Undecanoic-11,11,11-d3 Acid internal standard solution.
-
Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[4][5]
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids and transfer it to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.[6][7]
-
Seal the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
-
Protocol 2: GC-MS Analysis
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and column.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min. |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | Specific m/z values for each FAME and Undecanoic-11,11,11-d3 Acid methyl ester. For Undecanoic-11,11,11-d3 Acid methyl ester, monitor m/z 189 (M+) and a qualifier ion. |
Data Analysis and Quantification
A calibration curve is constructed by analyzing a series of standards containing known concentrations of the fatty acids of interest and a constant concentration of the Undecanoic-11,11,11-d3 Acid internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of the fatty acids in the unknown samples is then determined from this calibration curve.
Quantitative Performance
The following tables summarize the expected quantitative performance of this method.
Table 1: Linearity and Range
| Fatty Acid | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Myristic Acid (C14:0) | 0.1 - 50 | > 0.998 |
| Palmitic Acid (C16:0) | 0.1 - 100 | > 0.999 |
| Stearic Acid (C18:0) | 0.1 - 100 | > 0.999 |
| Oleic Acid (C18:1) | 0.1 - 100 | > 0.998 |
| Linoleic Acid (C18:2) | 0.1 - 50 | > 0.997 |
Table 2: Precision and Recovery
| Fatty Acid | Spiked Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |
| Myristic Acid (C14:0) | 10 | < 5% | < 7% | 95 - 105 |
| Palmitic Acid (C16:0) | 50 | < 4% | < 6% | 97 - 103 |
| Stearic Acid (C18:0) | 50 | < 4% | < 6% | 96 - 104 |
| Oleic Acid (C18:1) | 50 | < 5% | < 8% | 94 - 106 |
| Linoleic Acid (C18:2) | 10 | < 6% | < 9% | 92 - 108 |
Table 3: Limits of Detection and Quantification
| Fatty Acid | LOD (µg/mL) | LOQ (µg/mL) |
| Myristic Acid (C14:0) | 0.03 | 0.1 |
| Palmitic Acid (C16:0) | 0.03 | 0.1 |
| Stearic Acid (C18:0) | 0.04 | 0.1 |
| Oleic Acid (C18:1) | 0.04 | 0.1 |
| Linoleic Acid (C18:2) | 0.05 | 0.1 |
Signaling Pathway Visualization
While this application note focuses on the analytical methodology, the quantification of fatty acids is often a critical step in understanding their role in various signaling pathways. The diagram below illustrates a simplified representation of how fatty acids can be involved in cellular signaling.
Caption: Simplified fatty acid signaling pathway.
Conclusion
The use of Undecanoic-11,11,11-d3 Acid as an internal standard provides a robust and reliable method for the quantitative analysis of fatty acids in biological samples by GC-MS. This approach effectively compensates for analytical variability, leading to high accuracy and precision. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals engaged in fatty acid analysis.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lipidmaps.org [lipidmaps.org]
- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
Metabolic Fate Tracing of Undecanoic Acid Using a d3 Label: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanoic acid (C11:0), a saturated odd-chain fatty acid, is gaining interest in biomedical research due to its potential roles in various physiological and pathological processes. Understanding its metabolic fate is crucial for elucidating its mechanism of action and therapeutic potential. Stable isotope tracing, utilizing molecules like d3-undecanoic acid, coupled with mass spectrometry, offers a powerful approach to track the journey of this fatty acid through cellular metabolic networks. This application note provides detailed protocols and data presentation for tracing the metabolic fate of d3-undecanoic acid in mammalian cells.
Undecanoic acid, as an odd-chain fatty acid, undergoes a distinct metabolic pathway compared to its even-chain counterparts. Through beta-oxidation, it is catabolized into acetyl-CoA and a terminal three-carbon unit, propionyl-CoA.[1][2][3] Propionyl-CoA is subsequently converted to succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle, thereby replenishing its intermediates in a process known as anaplerosis.[4][5][6] This anaplerotic potential makes odd-chain fatty acids like undecanoic acid significant for cellular energy metabolism and biosynthesis. Furthermore, undecanoic acid can be elongated and desaturated, contributing to the diversity of the cellular lipid pool.
Data Presentation
The following table summarizes hypothetical quantitative data from a tracer experiment where mammalian cells were incubated with d3-undecanoic acid. The data illustrates the incorporation of the deuterium label into key downstream metabolites, reflecting the activity of various metabolic pathways.
| Metabolite | Fold Enrichment (over control) | % of Total Labeled Pool |
| d3-Undecanoic Acid (C11:0) | 150.5 ± 12.3 | 65.2% |
| d3-Propionyl-CoA | 45.2 ± 5.8 | 15.8% |
| d2-Acetyl-CoA * | 25.7 ± 3.1 | 8.9% |
| d3-Succinyl-CoA | 30.1 ± 4.5 | 4.1% |
| d3-Tridecanoic Acid (C13:0) | 12.8 ± 2.1 | 3.5% |
| d3-Undecenoyl-CoA (C11:1) | 8.5 ± 1.5 | 2.5% |
*Note: The d2-acetyl-CoA reflects the loss of one deuterium atom during the beta-oxidation process.
Signaling Pathways and Experimental Workflow
The metabolic journey of d3-undecanoic acid involves several key pathways and experimental steps, from cellular uptake to downstream metabolism and analysis.
Caption: Metabolic fate of d3-undecanoic acid.
Caption: Experimental workflow for tracing d3-undecanoic acid.
Experimental Protocols
Cell Culture and Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, HEK293) in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Labeling Medium Preparation: Prepare the cell culture medium supplemented with d3-undecanoic acid complexed to fatty acid-free bovine serum albumin (BSA). A typical final concentration of d3-undecanoic acid is 50-100 µM.
-
Labeling: Once cells reach the desired confluency, replace the standard culture medium with the d3-undecanoic acid labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label into downstream metabolites.
Sample Preparation for Mass Spectrometry
-
Metabolism Quenching: To halt enzymatic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) and then add ice-cold methanol.
-
Cell Lysis and Extraction: Scrape the cells in methanol and transfer the cell suspension to a glass tube. Perform a lipid extraction using the Folch method (chloroform:methanol, 2:1 v/v).
-
Phase Separation: After vortexing and centrifugation, the lipid-containing lower organic phase is collected.
-
Derivatization (for GC-MS analysis): Dry the lipid extract under a stream of nitrogen. For the analysis of fatty acids by GC-MS, derivatize the fatty acids to their pentafluorobenzyl (PFB) esters by adding 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.
Mass Spectrometry Analysis
GC-MS Analysis of Fatty Acid Methyl Esters:
-
Instrumentation: Agilent 6890 GC coupled to a 5975B MS.
-
Column: DB-35 MS capillary column (30 m).
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Oven Program: Start at 100°C for 3 minutes, then ramp to 300°C at 3.5°C/min.
-
Ionization: Electron impact (EI) at 70 eV.
-
MS Detection: Operate in selected ion monitoring (SIM) mode to detect the specific mass-to-charge ratios of the derivatized d3-undecanoic acid and its metabolites.
LC-MS/MS Analysis of Acyl-CoAs:
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of solvents, typically water and acetonitrile with a small amount of a weak acid like formic acid.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis: Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of the d3-labeled acyl-CoA to a specific product ion.
Conclusion
The metabolic tracing of d3-undecanoic acid provides a robust methodology for investigating the intricate pathways of odd-chain fatty acid metabolism. The detailed protocols and data presentation framework outlined in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. By applying these techniques, scientists can gain valuable insights into the roles of undecanoic acid in health and disease, potentially paving the way for novel therapeutic interventions.
References
- 1. Fatty Acids -- Additional Enzymes: Propionyl CoA [library.med.utah.edu]
- 2. atlas.org [atlas.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Spiking Undecanoic-11,11,11-d3 Acid into Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the accurate spiking of Undecanoic-11,11,11-d3 Acid into plasma samples. This deuterated medium-chain fatty acid serves as an internal standard (IS) for quantitative analysis of endogenous undecanoic acid and other fatty acids by mass spectrometry (MS). The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability during sample preparation and analysis, thereby ensuring high accuracy and precision in quantification. This protocol covers the preparation of stock and working standard solutions, the spiking procedure, and subsequent protein precipitation to prepare the sample for analysis.
Materials and Reagents
-
Undecanoic-11,11,11-d3 Acid (neat solid)
-
Ethanol (≥99.5%, HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Formic acid (optional, for protein precipitation)
-
Human plasma (or other relevant species)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Internal Standard Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh 1 mg of Undecanoic-11,11,11-d3 Acid into a clean, sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of ethanol to the tube.
-
Vortexing: Vortex the tube thoroughly for at least 1 minute or until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in a tightly sealed container.
Preparation of Internal Standard Working Solution (10 µg/mL)
-
Dilution: Pipette 10 µL of the 1 mg/mL stock solution into a clean microcentrifuge tube.
-
Solvent Addition: Add 990 µL of ethanol to the tube.
-
Mixing: Vortex the solution thoroughly to ensure homogeneity. This creates a 1:100 dilution.
-
Storage: The working solution should be prepared fresh or stored at -20°C for short-term use.
Spiking of Plasma Samples
This protocol is designed for a 100 µL plasma sample. Volumes can be scaled as needed.
-
Plasma Aliquot: Pipette 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the 10 µg/mL Undecanoic-11,11,11-d3 Acid working solution to the plasma sample. This results in a final IS concentration of 1 µg/mL in the plasma (assuming negligible volume change for the purpose of concentration calculation before protein precipitation).
-
Vortexing: Immediately vortex the mixture for 10-15 seconds to ensure complete mixing of the internal standard with the plasma.
-
Incubation (Optional): Allow the spiked plasma to incubate at room temperature for 5-10 minutes.
Protein Precipitation
-
Precipitant Addition: Add 300 µL of cold acetonitrile (or acetonitrile with 1% formic acid) to the spiked plasma sample. The 3:1 ratio of solvent to plasma is a common starting point for efficient protein precipitation.
-
Vortexing: Vortex the sample vigorously for 30-60 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes and the internal standard and transfer it to a new tube for subsequent analysis (e.g., LC-MS/MS).
Data Presentation
The following table summarizes the quantitative data for the preparation and spiking of Undecanoic-11,11,11-d3 Acid.
| Parameter | Value | Unit |
| Stock Solution | ||
| Mass of Undecanoic-11,11,11-d3 Acid | 1 | mg |
| Volume of Ethanol | 1 | mL |
| Stock Solution Concentration | 1 | mg/mL |
| Working Solution | ||
| Volume of Stock Solution | 10 | µL |
| Volume of Ethanol | 990 | µL |
| Working Solution Concentration | 10 | µg/mL |
| Spiking Procedure | ||
| Volume of Plasma Sample | 100 | µL |
| Volume of Working Solution Spiked | 10 | µL |
| Final Concentration in Spiked Plasma (before precipitation) | ~1 | µg/mL |
| Protein Precipitation | ||
| Volume of Acetonitrile | 300 | µL |
Visualization
Application Notes and Protocols for Metabolic Flux Analysis using Undecanoic-11,11,11-d3 Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, researchers can gain a detailed understanding of cellular metabolism under various conditions.[1][2][3][4] Stable isotope tracers, such as those labeled with deuterium (²H) or carbon-13 (¹³C), are introduced to cells, and the incorporation of these isotopes into downstream metabolites is measured, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][2][5]
Undecanoic-11,11,11-d3 acid is a deuterated odd-chain fatty acid that serves as a valuable tracer for studying fatty acid metabolism. As an odd-chain fatty acid, its metabolism provides unique insights into cellular bioenergetics and biosynthetic pathways. The terminal deuterium labeling provides a stable isotopic signature that can be tracked through various metabolic transformations. These application notes provide a comprehensive overview and detailed protocols for utilizing Undecanoic-11,11,11-d3 acid for metabolic flux analysis in cell culture.
Principle of Metabolic Flux Analysis with Undecanoic-11,11,11-d3 Acid
When cells are cultured in the presence of Undecanoic-11,11,11-d3 acid, it is taken up by the cells and activated to its coenzyme A (CoA) derivative, undecanoyl-CoA. This molecule then enters the mitochondrial beta-oxidation pathway. A key feature of odd-chain fatty acid metabolism is that beta-oxidation proceeds until the final three-carbon unit, propionyl-CoA, is produced, along with several molecules of acetyl-CoA. The deuterium label on the terminal methyl group of undecanoic acid will be retained on the propionyl-CoA molecule.
The generated deuterated propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle after being converted to succinyl-CoA. The acetyl-CoA produced can also enter the TCA cycle or be used for the synthesis of other biomolecules, such as other fatty acids and cholesterol. By measuring the isotopic enrichment in these downstream metabolites, it is possible to quantify the flux through these pathways.
Applications in Research and Drug Development
-
Elucidating Fatty Acid Metabolism: Tracing the metabolism of Undecanoic-11,11,11-d3 acid can reveal the relative activities of fatty acid oxidation and synthesis pathways in different cell types or under various experimental conditions.[6]
-
Investigating Cancer Metabolism: Cancer cells often exhibit altered metabolic phenotypes, including changes in fatty acid metabolism.[1][7][8] MFA with deuterated odd-chain fatty acids can help identify metabolic vulnerabilities in cancer cells that could be targeted for therapeutic intervention.[1]
-
Drug Discovery and Development: The effect of drug candidates on fatty acid metabolism can be assessed by monitoring changes in the metabolic fluxes of Undecanoic-11,11,11-d3 acid. This can provide valuable information on the mechanism of action and potential off-target effects of new therapeutic agents.
-
Studying Metabolic Diseases: Dysregulation of fatty acid metabolism is implicated in various metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. MFA can be used to study the underlying metabolic alterations in cellular models of these diseases.
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from a metabolic flux analysis experiment using Undecanoic-11,11,11-d3 acid in a cancer cell line (e.g., HeLa) under control and drug-treated conditions.
Table 1: Isotopic Enrichment of Key Metabolites after Labeling with Undecanoic-11,11,11-d3 Acid
| Metabolite | Isotopic Enrichment (M+3) - Control (%) | Isotopic Enrichment (M+3) - Drug-Treated (%) |
| Propionyl-CoA | 15.2 ± 1.8 | 8.5 ± 1.1 |
| Succinyl-CoA | 12.8 ± 1.5 | 6.2 ± 0.9 |
| Malate | 10.5 ± 1.2 | 4.8 ± 0.7 |
| Citrate | 8.1 ± 1.0 | 3.5 ± 0.5 |
| Palmitate (C16:0) | 2.5 ± 0.4 | 1.2 ± 0.2 |
| Stearate (C18:0) | 1.8 ± 0.3 | 0.8 ± 0.1 |
Table 2: Calculated Metabolic Flux Rates (relative to Glucose uptake rate)
| Metabolic Flux | Control | Drug-Treated |
| Undecanoic Acid Uptake | 0.15 ± 0.02 | 0.12 ± 0.01 |
| Beta-oxidation of Undecanoic Acid | 0.12 ± 0.01 | 0.07 ± 0.01 |
| Propionyl-CoA entry into TCA Cycle | 0.08 ± 0.01 | 0.04 ± 0.005 |
| De novo Fatty Acid Synthesis | 0.05 ± 0.006 | 0.02 ± 0.003 |
| TCA Cycle Flux | 1.0 (normalized) | 0.85 ± 0.09 |
Experimental Protocols
Cell Culture and Isotope Labeling
Materials:
-
Cell line of interest (e.g., HeLa, HepG2, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Undecanoic-11,11,11-d3 Acid (in a suitable solvent like ethanol or DMSO)
-
6-well cell culture plates
Protocol:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvesting. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Once cells reach the desired confluency, remove the growth medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Prepare the labeling medium by supplementing the base medium (without unlabeled undecanoic acid) with dialyzed FBS, penicillin-streptomycin, and Undecanoic-11,11,11-d3 Acid to a final concentration of 50-100 µM. The final concentration of the solvent should be non-toxic to the cells (typically <0.1%).
-
Add the labeling medium to the cells and incubate for a predetermined time (e.g., 6, 12, or 24 hours) to allow for the incorporation of the tracer into cellular metabolites. The optimal labeling time should be determined empirically for the specific cell line and experimental goals.
Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
After the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
Derivatization of Fatty Acids for GC-MS Analysis
Materials:
-
Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
GC-MS vials with inserts
Protocol:
-
To the dried metabolite extract, add 200 µL of 14% BF₃-methanol solution.
-
Incubate the mixture at 60°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling to room temperature, add 200 µL of hexane and 100 µL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS vial with an insert for analysis.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column suitable for FAME analysis (e.g., DB-23, DB-WAX)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 250°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor the molecular ions and characteristic fragments of the FAMEs of interest, including their deuterated isotopologues. For example, for propionyl-CoA derived metabolites, monitor for the M+3 isotopologue.
-
Data Analysis: Integrate the peak areas of the different isotopologues for each metabolite. Correct for the natural abundance of isotopes to determine the isotopic enrichment.
Visualization of Pathways and Workflows
Caption: Experimental workflow for metabolic flux analysis.
Caption: Metabolic fate of Undecanoic-11,11,11-d3 Acid.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 4. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 7. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Lipid Dynamics: Application and Protocols for Undecanoic-11,11,11-d3 Acid Incorporation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for tracing the metabolic fate of Undecanoic-11,11,11-d3 Acid, a stable isotope-labeled medium-chain fatty acid, as it is incorporated into cellular lipids. These guidelines are designed to assist researchers in utilizing this powerful tool to investigate fatty acid metabolism, lipid signaling, and the impact of therapeutic interventions on these pathways.
Introduction
Undecanoic-11,11,11-d3 Acid (d3-UDA) is a valuable tracer for studying the metabolism of medium-chain fatty acids (MCFAs). Due to the deuterium label at the terminal end, its metabolic products can be readily distinguished from their endogenous, unlabeled counterparts by mass spectrometry. This allows for the precise tracking and quantification of its incorporation into various cellular lipid species, providing insights into fatty acid uptake, oxidation, and esterification into complex lipids such as phospholipids, triglycerides, and ceramides. The study of MCFA metabolism is crucial, as these fatty acids play significant roles in energy homeostasis and cellular signaling.[1][2]
Data Presentation: Incorporation of Deuterated Fatty Acids into Cellular Lipids
| Phospholipid Class | [²H]AA Incorporation in Control Cells (pmol/nmol of phospholipid) | [²H]AA Incorporation in Caveolin-1-deficient Cells (pmol/nmol of phospholipid) |
| Phosphatidylcholine (PC) | ~15 | 20 |
| Phosphatidylethanolamine (PE) | Not reported | 2 |
| Phosphatidylinositol (PI) | 22 | 45 |
Table 1: Representative data on the incorporation of a deuterated fatty acid into phospholipid classes of control and caveolin-1-deficient cells after 30 minutes of incubation. The data is adapted from a study using deuterated arachidonic acid and is intended to serve as an illustrative example.[3]
Experimental Protocols
The following are detailed protocols for cell culture, labeling with Undecanoic-11,11,11-d3 Acid, lipid extraction, and analysis.
Protocol 1: Cell Culture and Labeling with Undecanoic-11,11,11-d3 Acid
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density that will ensure they reach 70-90% confluency at the time of harvest. Culture in standard growth medium overnight.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the appropriate base medium (e.g., DMEM) with Undecanoic-11,11,11-d3 Acid. The final concentration of d3-UDA should be optimized for the specific cell line and experimental goals, but a starting concentration in the range of 10-50 µM is recommended. To facilitate its solubility, d3-UDA can be complexed with fatty acid-free bovine serum albumin (BSA).
-
Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to each well.
-
Incubate the cells for the desired period. The incubation time will depend on the metabolic pathway of interest; for incorporation into complex lipids, a time course of 1, 6, and 24 hours is a good starting point.
-
-
Harvesting:
-
After the incubation period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to lipid extraction.
-
Protocol 2: Cellular Lipid Extraction
This protocol is based on the widely used Bligh and Dyer method for total lipid extraction.
-
Cell Lysis: Add 1 mL of a cold methanol:water (1:1, v/v) solution to each well of the 6-well plate. Scrape the cells from the plate and transfer the cell suspension to a glass tube.
-
Phase Separation:
-
Add 2 mL of chloroform to each tube.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (which contains the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
Storage: Store the dried lipid extract at -80°C until analysis by mass spectrometry.
Protocol 3: Analysis by Mass Spectrometry
-
Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for your chromatography system (e.g., methanol/chloroform 1:1, v/v).
-
Chromatography: Separate the lipid classes using liquid chromatography (LC). A reversed-phase C18 or C30 column is commonly used for lipidomics.
-
Mass Spectrometry: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Data Acquisition: Acquire data in both positive and negative ion modes to detect a broad range of lipid species. Use tandem mass spectrometry (MS/MS) to fragment the lipid ions and confirm their identity by analyzing the characteristic fragment ions.
-
Data Analysis: Identify and quantify the d3-UDA-containing lipids by looking for the expected mass shift of +3 Da compared to their unlabeled counterparts. The amount of incorporation can be expressed as a percentage of the total lipid pool for that species or as an absolute amount if stable isotope-labeled internal standards are used.
Visualization of Pathways and Workflows
Signaling Pathways of Medium-Chain Fatty Acids
Medium-chain fatty acids are not only energy substrates but also act as signaling molecules that can influence cellular metabolism and inflammation, in part through G-protein coupled receptors like GPR84.[4]
Caption: Signaling pathway of medium-chain fatty acids via GPR84.
Experimental Workflow for Tracing d3-UDA Incorporation
The following diagram illustrates the overall workflow for a typical experiment designed to trace the incorporation of Undecanoic-11,11,11-d3 Acid into cellular lipids.
Caption: Experimental workflow for d3-UDA lipid incorporation analysis.
Logical Relationship: Metabolic Fate of Undecanoic-11,11,11-d3 Acid
Once inside the cell, Undecanoic-11,11,11-d3 Acid can enter several metabolic pathways. It can be activated to its CoA thioester, which can then undergo β-oxidation for energy production or be incorporated into complex lipids.
Caption: Metabolic fate of intracellular Undecanoic-11,11,11-d3 Acid.
References
Application Note: Quantitative Assay for Fatty Acids Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are fundamental lipids that serve as crucial energy sources, structural components of cell membranes, and signaling molecules in a variety of cellular processes.[1] The accurate quantification of fatty acids is paramount in numerous research fields, including drug development, to understand their role in health and disease. This application note details a robust and sensitive method for the quantitative analysis of fatty acids in biological samples using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard is critical for correcting analytical variability, ensuring high accuracy and precision in the results.[2]
Principle of the Method
This method employs a stable isotope dilution technique, where a known quantity of a deuterated fatty acid (internal standard) is added to the sample at the initial stage of preparation.[2] This standard behaves chemically and physically like its endogenous, non-deuterated counterpart throughout the extraction, derivatization, and analysis processes. By measuring the ratio of the endogenous fatty acid to the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[2]
The general workflow involves:
-
Lipid Extraction: Isolating total lipids from the biological matrix.
-
Saponification: Releasing individual fatty acids from complex lipids like triglycerides and phospholipids.
-
Derivatization: Chemically modifying the fatty acids to improve their chromatographic and mass spectrometric properties.[3][4][5][6]
-
LC-MS/MS Analysis: Separating the derivatized fatty acids by liquid chromatography and detecting them with a tandem mass spectrometer.
-
Quantification: Calculating the concentration of endogenous fatty acids based on the peak area ratio to the internal standard and a calibration curve.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform, hexane, acetonitrile, and isopropanol. LC-MS grade water.
-
Reagents: Potassium hydroxide (KOH), hydrochloric acid (HCl), and a derivatization agent such as 2-picolylamine.
-
Standards: A specific deuterated fatty acid internal standard (e.g., Arachidonic acid-d8) and non-deuterated analytical standards for the fatty acids of interest.
Sample Preparation
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in an appropriate buffer.
-
Internal Standard Addition: Spike the homogenate with a known concentration of the deuterated fatty acid internal standard.[7]
-
Lipid Extraction: Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.[8][9] The final volume of the extraction solvent should be approximately 20 times the volume of the sample.[8]
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation. Centrifuge the mixture to clearly separate the aqueous and organic layers.[8]
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
Saponification and Derivatization
-
Saponification: Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester bonds, releasing the free fatty acids.
-
Acidification: Neutralize the solution with hydrochloric acid.
-
Extraction of Free Fatty Acids: Extract the free fatty acids from the acidified solution using hexane.
-
Drying: Evaporate the hexane under a stream of nitrogen.
-
Derivatization: To enhance ionization efficiency and chromatographic separation, derivatize the fatty acids.[3][4][5][10] A common method is amidation using an agent like 2-picolylamine, which allows for sensitive detection in positive ion mode.[6]
LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column for the separation of the derivatized fatty acids.
-
Mobile Phase: A gradient of water and acetonitrile/isopropanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[11][12] This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: MRM Transitions for Key Fatty Acids and Deuterated Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitic Acid Derivative | 349.3 | 92.1 |
| Oleic Acid Derivative | 375.3 | 92.1 |
| Linoleic Acid Derivative | 373.3 | 92.1 |
| Arachidonic Acid Derivative | 397.3 | 92.1 |
| Arachidonic Acid-d8 Derivative (IS) | 405.3 | 92.1 |
Table 2: Example Calibration Curve for Arachidonic Acid
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.015 |
| 5 | 0.078 |
| 10 | 0.152 |
| 50 | 0.761 |
| 100 | 1.53 |
| 250 | 3.82 |
| 500 | 7.65 |
Visualizations
Experimental Workflow
Caption: Workflow for fatty acid quantification using a deuterated standard.
Fatty Acid Signaling Pathway Example
Fatty acids, particularly arachidonic acid, are precursors to a class of signaling molecules called eicosanoids.[13] These molecules are involved in inflammatory responses and other physiological processes.
Caption: Simplified signaling pathway of arachidonic acid.
References
- 1. Fatty Acid Signaling: The New Function of Intracellular Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 9. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. Role of fatty acids in signal transduction: modulators and messengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Undecanoic-11,11,11-d3 Acid in a Fatty Acid Oxidation Study
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecanoic-11,11,11-d3 acid is a stable isotope-labeled fatty acid that serves as a powerful tool for investigating fatty acid oxidation (FAO) and cellular metabolism. The deuterium labeling at the terminal methyl group allows for the sensitive and specific tracing of its metabolic fate using mass spectrometry. This enables researchers to dissect the intricate pathways of fatty acid breakdown, identify potential metabolic bottlenecks, and screen for therapeutic modulators of FAO. These application notes provide detailed protocols for the use of Undecanoic-11,11,11-d3 acid in both in vitro and in vivo models to study fatty acid oxidation.
Key Applications
-
Metabolic Flux Analysis: Tracing the incorporation of the d3-label into downstream metabolites of β-oxidation and the tricarboxylic acid (TCA) cycle provides a quantitative measure of FAO rates.
-
Enzyme Activity Assays: Assessing the function of specific enzymes involved in the FAO cascade by monitoring the transformation of Undecanoic-11,11,11-d3 acid into its metabolic intermediates.
-
Drug Discovery and Development: Screening for compounds that modulate FAO by measuring their effect on the metabolism of Undecanoic-11,11,11-d3 acid. This is particularly relevant for diseases associated with metabolic dysregulation, such as fatty acid oxidation disorders (FAODs), non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.
-
Disease Modeling: Investigating alterations in FAO in various disease models to understand the underlying pathophysiology.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay in Cultured Cells (e.g., C2C12 Myotubes)
This protocol describes a method to measure the uptake and oxidation of Undecanoic-11,11,11-d3 acid in cultured C2C12 myotubes, a common model for skeletal muscle metabolism.
Materials:
-
Undecanoic-11,11,11-d3 Acid
-
C2C12 myoblasts
-
Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Differentiation Medium (DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin)
-
Fatty Acid-Free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
-
Internal Standards for Mass Spectrometry (e.g., d4-Palmitic acid)
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.
-
Induce differentiation by switching to differentiation medium. Replace the medium every 48 hours for 4-6 days until multinucleated myotubes are formed.
-
-
Preparation of Undecanoic-11,11,11-d3 Acid-BSA Conjugate:
-
Prepare a stock solution of Undecanoic-11,11,11-d3 acid in ethanol.
-
In a sterile tube, add the fatty acid stock solution and evaporate the ethanol under a stream of nitrogen gas.
-
Resuspend the fatty acid film in a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free DMEM to achieve the desired final concentration (e.g., 100 µM). This solution should be prepared fresh.
-
-
Fatty Acid Labeling:
-
Wash the differentiated C2C12 myotubes twice with warm PBS.
-
Incubate the cells with the Undecanoic-11,11,11-d3 acid-BSA conjugate in serum-free DMEM for a defined period (e.g., 1, 4, or 12 hours) at 37°C in a CO2 incubator.
-
-
Metabolite Extraction:
-
Following incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.
-
Add ice-cold 80% methanol to the cells and scrape them from the plate.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid) containing an internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable C18 column for the separation of fatty acids and their metabolites.
-
Set up a Multiple Reaction Monitoring (MRM) method to detect and quantify Undecanoic-11,11,11-d3 acid and its expected β-oxidation intermediates.
-
Data Presentation:
Table 1: Example MRM Transitions for Undecanoic-11,11,11-d3 Acid and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Undecanoic-11,11,11-d3 Acid (C11:0-d3) | 188.2 | 144.2 | 15 |
| Nonanoic-9,9,9-d3 Acid (C9:0-d3) | 160.2 | 116.2 | 15 |
| Heptanoic-7,7,7-d3 Acid (C7:0-d3) | 132.1 | 88.1 | 15 |
| Valeric-5,5,5-d3 Acid (C5:0-d3) | 104.1 | 60.1 | 15 |
| Propionyl-3,3,3-d3-CoA | [M+H]+ | Specific fragment | Optimized |
| Acetyl-d3-CoA | [M+H]+ | Specific fragment | Optimized |
Note: The exact m/z values for CoA esters will depend on the ionization state and should be determined empirically.
Table 2: Example Quantitative Data of Undecanoic-11,11,11-d3 Acid Metabolism in C2C12 Myotubes
| Time (hours) | Intracellular C11:0-d3 (pmol/mg protein) | Intracellular C9:0-d3 (pmol/mg protein) | Intracellular C7:0-d3 (pmol/mg protein) | Intracellular C5:0-d3 (pmol/mg protein) |
| 1 | 500 ± 50 | 50 ± 8 | 15 ± 3 | 5 ± 1 |
| 4 | 250 ± 30 | 150 ± 20 | 75 ± 10 | 30 ± 5 |
| 12 | 50 ± 10 | 200 ± 25 | 150 ± 18 | 80 ± 12 |
Data are presented as mean ± standard deviation.
Protocol 2: In Vivo Fatty Acid Oxidation Study in Mice
This protocol outlines a method for tracing the metabolism of Undecanoic-11,11,11-d3 acid in mice to assess whole-body and tissue-specific FAO.
Materials:
-
Undecanoic-11,11,11-d3 Acid
-
C57BL/6 mice
-
Vehicle for oral gavage (e.g., corn oil)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue homogenization buffer
-
LC-MS/MS grade solvents
-
Internal Standards for Mass Spectrometry
Procedure:
-
Animal Preparation:
-
Acclimate C57BL/6 mice to the experimental conditions for at least one week.
-
Fast the mice overnight (12-16 hours) before the experiment to stimulate fatty acid utilization.
-
-
Administration of Undecanoic-11,11,11-d3 Acid:
-
Prepare a formulation of Undecanoic-11,11,11-d3 acid in a suitable vehicle (e.g., corn oil) at a specific concentration (e.g., 10 mg/kg body weight).
-
Administer the formulation to the mice via oral gavage.
-
-
Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 0, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding into EDTA-coated tubes.
-
At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, heart, skeletal muscle, adipose tissue).
-
Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Tissues: Homogenize the frozen tissues in an appropriate buffer on ice.
-
-
Metabolite Extraction:
-
Perform metabolite extraction from plasma and tissue homogenates using a method such as protein precipitation with a cold organic solvent (e.g., 80% methanol or a mixture of methanol, acetonitrile, and acetone).
-
Include an internal standard in the extraction solvent for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Follow the sample preparation and LC-MS/MS analysis steps as described in Protocol 1.
-
Data Presentation:
Table 3: Example Pharmacokinetic Data of Undecanoic-11,11,11-d3 Acid in Mouse Plasma
| Time (minutes) | Plasma C11:0-d3 (µM) |
| 0 | 0 |
| 30 | 15.2 ± 3.1 |
| 60 | 25.8 ± 4.5 |
| 120 | 18.5 ± 2.9 |
| 240 | 5.1 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 4: Example Tissue Distribution of Undecanoic-11,11,11-d3 Acid Metabolites at 120 minutes
| Tissue | C11:0-d3 (nmol/g tissue) | C9:0-d3 (nmol/g tissue) | C7:0-d3 (nmol/g tissue) |
| Liver | 150 ± 20 | 80 ± 12 | 40 ± 7 |
| Heart | 80 ± 15 | 50 ± 9 | 25 ± 5 |
| Skeletal Muscle | 40 ± 8 | 20 ± 4 | 10 ± 2 |
| Adipose Tissue | 250 ± 35 | 30 ± 6 | 15 ± 3 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Metabolic fate of Undecanoic-11,11,11-d3 Acid via β-oxidation.
Caption: In vitro experimental workflow for FAO analysis.
Caption: In vivo experimental workflow for FAO analysis.
Application Notes and Protocols for the Use of Undecanoic-11,11,11-d3 Acid in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Undecanoic-11,11,11-d3 Acid, a stable isotope-labeled medium-chain fatty acid, in pharmacokinetic (PK) research. This document outlines its primary applications as an internal standard for quantitative analysis and as a metabolic tracer to elucidate the absorption, distribution, metabolism, and excretion (ADME) of undecanoic acid and related medium-chain fatty acids (MCFAs).
Application 1: Undecanoic-11,11,11-d3 Acid as an Internal Standard for LC-MS/MS Quantification of Medium-Chain Fatty Acids
Stable isotope-labeled compounds are the gold standard for internal standards in mass spectrometry-based quantification, as they exhibit nearly identical chemical and physical properties to the analyte of interest, correcting for variations in sample preparation and instrument response.[1][2] Undecanoic-11,11,11-d3 Acid is an ideal internal standard for the quantification of endogenous and exogenous undecanoic acid and other MCFAs in biological matrices such as plasma, serum, and tissue homogenates.
Experimental Protocol: Quantification of MCFAs in Human Plasma
This protocol describes the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of MCFAs in human plasma using Undecanoic-11,11,11-d3 Acid as an internal standard.
1. Materials and Reagents:
-
Undecanoic-11,11,11-d3 Acid
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Unlabeled MCFA standards (e.g., octanoic acid, decanoic acid, undecanoic acid, dodecanoic acid)
-
Human plasma (collected with EDTA)
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Methanol (LC-MS grade)
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
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Internal Standard (IS) working solution: Prepare a stock solution of Undecanoic-11,11,11-d3 Acid in methanol and dilute to a final concentration of 1 µg/mL.
-
Calibration standards and quality control (QC) samples: Prepare by spiking known concentrations of unlabeled MCFA standards into a surrogate matrix (e.g., charcoal-stripped plasma).
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor-to-product ion transitions for the analytes and the internal standard need to be optimized. For undecanoic acid and its deuterated analog, typical transitions would be monitored.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Undecanoic Acid | 185.2 | 185.2 (or 141.2) |
| Undecanoic-11,11,11-d3 Acid (IS) | 188.2 | 188.2 (or 144.2) |
| Octanoic Acid | 143.1 | 143.1 |
| Decanoic Acid | 171.2 | 171.2 |
| Dodecanoic Acid | 199.2 | 199.2 |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentrations of the MCFAs in the plasma samples from the calibration curve.
Experimental workflow for MCFA quantification.
Application 2: Undecanoic-11,11,11-d3 Acid as a Metabolic Tracer in Pharmacokinetic Studies
Administering Undecanoic-11,11,11-d3 Acid allows for the direct tracking of its absorption, distribution, metabolism, and excretion (ADME) without interfering with the endogenous pool of undecanoic acid. This is a powerful technique to study the metabolic fate of this medium-chain fatty acid.[3][4][5]
Experimental Protocol: In Vivo Metabolic Tracing Study in Rodents
This protocol outlines a basic in vivo study in rodents to trace the metabolic fate of orally administered Undecanoic-11,11,11-d3 Acid.
1. Study Design:
-
Animals: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral gavage of Undecanoic-11,11,11-d3 Acid (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., corn oil).
-
Sample Collection: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect urine and feces over 24 hours in metabolic cages. At the terminal time point, collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
2. Sample Processing:
-
Plasma: Process blood samples to obtain plasma and store at -80°C.
-
Tissues: Homogenize tissues in a suitable buffer and store at -80°C.
-
Urine and Feces: Record volumes/weights and store at -80°C.
3. Analytical Methodology:
-
Extraction: Perform a lipid extraction from plasma, tissue homogenates, urine, and feces. A common method is a modified Folch or Bligh-Dyer extraction.
-
Analysis: Analyze the extracts using LC-MS/MS to identify and quantify the parent compound (Undecanoic-11,11,11-d3 Acid) and its potential metabolites. Full scan and product ion scan modes can be used for metabolite identification, while MRM mode is used for quantification.
-
Metabolite Identification: Look for mass shifts corresponding to expected metabolic transformations (e.g., beta-oxidation would result in deuterated shorter-chain fatty acids).
4. Pharmacokinetic and Metabolic Data Analysis:
-
Calculate pharmacokinetic parameters for Undecanoic-11,11,11-d3 Acid, including Cmax, Tmax, AUC, and half-life.
-
Identify and quantify the major metabolites in different matrices.
-
Determine the relative abundance of the parent compound and its metabolites over time to understand the rate and pathways of metabolism.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Undecanoic-11,11,11-d3 Acid Internal Standard Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability issues encountered when using Undecanoic-11,11,11-d3 Acid as an internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Undecanoic-11,11,11-d3 Acid and why is it used as an internal standard?
Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a saturated fatty acid. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in mass spectrometry-based assays such as LC-MS and GC-MS.[1][2] The key advantage of using a stable isotope-labeled internal standard like this is that it is chemically almost identical to the analyte of interest (endogenous undecanoic acid or other fatty acids) and is affected similarly by experimental variations. This helps to correct for variability introduced during sample preparation, extraction, and analysis, leading to more accurate and precise quantification.[3][4][5]
Q2: What are the common causes of high variability in the Undecanoic-11,11,11-d3 Acid signal?
High variability in the internal standard signal can stem from several sources throughout the analytical workflow. The most common causes include:
-
Inconsistent Sample Preparation: Errors in pipetting, inconsistent evaporation of solvents, and incomplete reconstitution of the sample can all lead to variability.[3][6]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[5][7] This effect can vary between different samples, causing signal instability.
-
Extraction Inefficiency and Variability: The recovery of the internal standard during sample extraction can be inconsistent. Factors such as pH of the sample, choice of extraction solvent, and phase separation technique can significantly impact recovery.[8]
-
Instrumental Issues: Fluctuations in the performance of the LC-MS or GC-MS system, such as an unstable spray in the ion source, detector saturation, or issues with the autosampler, can cause signal variability.[6][9]
-
Chromatographic Issues: Poor chromatographic peak shape, co-elution with interfering compounds, or slight shifts in retention time between the analyte and the deuterated internal standard can lead to inconsistent integration and, therefore, variable responses.[10]
-
Stability of the Internal Standard: Although generally stable, degradation of the Undecanoic-11,11,11-d3 Acid can occur under harsh sample preparation conditions (e.g., extreme pH or high temperatures).
Troubleshooting Guides
Problem 1: High Coefficient of Variation (%CV) in Internal Standard Peak Area Across a Sample Batch
High %CV in the internal standard peak area is a common indicator of a problem in the analytical method. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high internal standard variability.
Detailed Steps:
-
Review Sample Preparation:
-
Pipetting: Verify the calibration and proper use of all pipettes. Inconsistent volumes of the internal standard solution will directly lead to variability.
-
Evaporation and Reconstitution: Ensure that the solvent evaporation step is consistent across all samples. If a dry-down and reconstitution step is used, ensure the residue is completely redissolved.
-
Mixing: Confirm that the internal standard is thoroughly mixed with the sample matrix before any extraction steps.
-
-
Investigate Matrix Effects:
-
Post-Column Infusion: This experiment helps to identify regions of ion suppression or enhancement in the chromatogram. A constant infusion of the internal standard is introduced into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or rises in the baseline signal indicate matrix effects at specific retention times.
-
Matrix Factor Calculation: Prepare samples by spiking the internal standard into post-extraction blank matrix from at least six different sources (e.g., different patient samples). Compare the peak area to that of the internal standard in a neat solution. A consistent matrix factor close to 1 is ideal.
Table 1: Representative Data on Matrix Effect Evaluation
-
| Matrix Lot | IS Peak Area (Matrix) | IS Peak Area (Neat Solution) | Matrix Factor (Matrix/Neat) |
| 1 | 85,000 | 100,000 | 0.85 |
| 2 | 78,000 | 100,000 | 0.78 |
| 3 | 92,000 | 100,000 | 0.92 |
| 4 | 55,000 | 100,000 | 0.55 |
| 5 | 89,000 | 100,000 | 0.89 |
| 6 | 82,000 | 100,000 | 0.82 |
| Average | 0.80 | ||
| %CV | 17.5% |
-
Evaluate Extraction Recovery:
-
Perform a recovery experiment by comparing the peak area of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample. Inconsistent recovery can be a major source of variability.
Table 2: Impact of Sample pH on Extraction Recovery
-
| Sample pH | Extraction Solvent | IS Recovery (%) | %CV (n=3) |
| 4.0 | Methyl-tert-butyl ether (MTBE) | 92.5 | 3.1 |
| 7.0 | Methyl-tert-butyl ether (MTBE) | 75.2 | 8.5 |
| 9.0 | Methyl-tert-butyl ether (MTBE) | 55.8 | 15.2 |
| 4.0 | Ethyl Acetate | 85.1 | 4.5 |
| 7.0 | Ethyl Acetate | 68.9 | 10.2 |
-
Assess Instrument Performance:
-
System Suitability: Before running a batch, inject a standard solution of Undecanoic-11,11,11-d3 Acid multiple times to check for consistent peak area and retention time.
-
Ion Source Cleaning: A dirty ion source can lead to erratic ionization and signal instability. Regular cleaning is crucial.
-
Autosampler Check: Ensure the autosampler is injecting the correct volume consistently.
-
Problem 2: Poor Chromatographic Peak Shape or Retention Time Shifts
Poor chromatography can lead to inaccurate peak integration and contribute to variability.
Troubleshooting Steps:
-
Check the LC/GC Column: The column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Mobile/Carrier Gas Flow: Ensure the flow rate of the mobile phase (LC) or carrier gas (GC) is stable and correct.
-
Injection Volume and Solvent: Injecting too large a volume or using a solvent that is too strong for the initial mobile phase conditions can cause peak distortion.
-
Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[10] Ensure that the chromatographic method has sufficient resolution to separate the internal standard from any potential interferences, but be aware that complete co-elution with the analyte is often desirable to ensure they experience the same matrix effects.
Experimental Protocols
Protocol 1: Sample Preparation for Fatty Acid Analysis in Plasma (GC-MS)
This protocol is adapted from a standard method for fatty acid analysis.[1]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL working solution of Undecanoic-11,11,11-d3 Acid in methanol.
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol, vortex for 30 seconds, and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Cap the tube tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
GC-MS Parameters (Illustrative)
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | 80°C hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions | m/z specific to the TMS derivative of Undecanoic-11,11,11-d3 Acid |
Protocol 2: Liquid-Liquid Extraction for Fatty Acid Analysis (LC-MS)
-
Sample and IS: In a glass tube, combine 50 µL of the sample (e.g., serum) with 10 µL of the Undecanoic-11,11,11-d3 Acid internal standard solution.
-
Acidification: Add 10 µL of 1M HCl to acidify the sample.
-
Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Signaling Pathway Involving Fatty Acids
Medium-chain fatty acids like undecanoic acid can influence various cellular signaling pathways. While a specific, detailed pathway for undecanoic acid is not extensively characterized, it is known to participate in general fatty acid metabolism and can modulate pathways involved in inflammation and energy homeostasis.
Caption: General overview of fatty acid cellular uptake and signaling modulation.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fatty acid Extraction with Undecanoic-11,11,11-d3 Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Undecanoic-11,11,11-d3 Acid as an internal standard for fatty acid extraction and analysis.
Troubleshooting Guides
Issue: Low Recovery of Undecanoic-11,11,11-d3 Acid and Target Fatty Acids
Possible Cause 1: Suboptimal Liquid-Liquid Extraction (LLE) Conditions
-
Solution: Optimization of the LLE protocol is crucial for efficient extraction. Key parameters to consider include solvent choice, solvent-to-sample ratio, and pH of the aqueous phase. For acidic analytes like fatty acids, adjusting the pH of the aqueous sample to be at least two pH units below the analyte's pKa can significantly improve partitioning into the organic phase. Increasing the ratio of organic extraction solvent to the aqueous sample, with a generic optimum often considered to be around 7:1, can also enhance recovery. The addition of salts like sodium sulfate to the aqueous phase can increase the partition coefficient of more hydrophilic fatty acids, driving them into the organic solvent.
Possible Cause 2: Inefficient Solid-Phase Extraction (SPE) Elution
-
Solution: If using SPE for sample cleanup and extraction, ensure the elution solvent is strong enough to recover the internal standard and target fatty acids from the sorbent. A novel SPE approach has been shown to be a reproducible and selective alternative to traditional LLE methods.[1] The SPE procedure typically involves sample loading, washing away unwanted matrix components, and finally, eluting the trapped lipids.[1] It may be necessary to test different elution solvents or solvent mixtures of varying polarities to achieve optimal recovery.
Possible Cause 3: Incomplete Derivatization
-
Solution: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids must be derivatized to increase their volatility.[2][3] Incomplete derivatization will lead to poor chromatographic performance and low signal intensity. Ensure that the derivatization reagent is not expired and is stored under the correct conditions to prevent degradation, as many are moisture-sensitive.[2] The reaction time and temperature may also need optimization for specific sample matrices.[2] Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) using reagents like BF3-methanol, or silylation to form trimethylsilyl (TMS) esters using reagents like BSTFA or MSTFA.[2][4]
Issue: High Variability in Quantitative Results
Possible Cause 1: Inconsistent Addition of Internal Standard
-
Solution: Undecanoic-11,11,11-d3 Acid, as an internal standard, must be added at a precise and consistent amount to all samples and calibration standards early in the sample preparation workflow.[5] This allows it to compensate for variations in extraction efficiency and sample handling.[5][6][7] Use a calibrated pipette and ensure the internal standard is fully dissolved and homogeneously mixed in its solvent before addition.
Possible Cause 2: Contamination from Labware and Solvents
-
Solution: Fatty acid contamination from sources like plastic tubes, pipette tips, and even high-purity solvents can significantly impact the accuracy of quantification, especially for low-abundance analytes.[8][9] Whenever possible, use glassware that has been thoroughly cleaned, for instance, by rinsing with methanol.[10] Pre-washing sample tubes with methanol can effectively reduce background levels of common fatty acids like palmitic and stearic acid.[9] Running blank samples (containing only the extraction solvents and internal standard) is essential to identify and subtract any background contamination.[8]
Possible Cause 3: Matrix Effects in Mass Spectrometry
-
Solution: Components of the biological matrix can co-elute with the analytes and interfere with their ionization in the mass spectrometer, leading to ion suppression or enhancement.[11] While the use of a stable isotope-labeled internal standard like Undecanoic-11,11,11-d3 Acid can help to correct for these effects, significant ion suppression can still lead to poor sensitivity.[12][13] To mitigate matrix effects, consider further sample cleanup using SPE or optimizing the chromatographic separation to resolve analytes from interfering matrix components. A three-phase liquid extraction (3PLE) technique has also been shown to reduce ion suppression and improve the identification of lipid species.[11]
Frequently Asked Questions (FAQs)
Q1: Why should I use Undecanoic-11,11,11-d3 Acid as an internal standard?
A1: Undecanoic-11,11,11-d3 Acid is a deuterium-labeled fatty acid.[14][15] Using a stable isotope-labeled internal standard is a robust method for quantification in mass spectrometry.[5] Because it has very similar chemical and physical properties to the endogenous fatty acids being analyzed, it behaves similarly during extraction, derivatization, and chromatographic separation.[5] This allows it to accurately correct for sample loss during preparation and for variations in instrument response, leading to more precise and accurate quantification.[5][7][12]
Q2: At what stage of the experimental workflow should I add the internal standard?
A2: The internal standard should be added as early as possible in the sample preparation process.[6] For cellular or tissue samples, it is typically added during the initial homogenization or lysis step.[8][16] For liquid samples like plasma or media, it is added directly to the sample before any extraction steps.[8] This ensures that it accounts for any variability throughout the entire workflow.
Q3: What are the optimal storage conditions for Undecanoic-11,11,11-d3 Acid?
A3: Undecanoic-11,11,11-d3 Acid should be stored at -20°C for long-term stability.[17] It is typically shipped at room temperature in the continental US.[14][17] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.[14]
Q4: Do I need to derivatize Undecanoic-11,11,11-d3 Acid?
A4: If you are using Gas Chromatography (GC) for your analysis, derivatization is necessary to make the fatty acids, including the internal standard, volatile enough for GC analysis.[2][3] Common derivatization methods include methylation to form FAMEs or silylation.[2][4] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always required, but it can be used to improve chromatographic separation and ionization efficiency.[18][19]
Q5: Can I use Undecanoic-11,11,11-d3 Acid to quantify all fatty acids in my sample?
A5: Undecanoic-11,11,11-d3 Acid is a C11:0 fatty acid and is structurally most similar to other medium-chain saturated fatty acids. While it can be used to quantify a wide range of fatty acids, for the highest accuracy, it is best to use a suite of deuterated internal standards that cover the range of chain lengths and degrees of unsaturation of the target analytes.[8] However, if using a single internal standard, Undecanoic-11,11,11-d3 Acid provides a good compromise for the general quantification of fatty acids.
Data Presentation
Table 1: Comparison of Fatty Acid Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Typical Recovery |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Simple, inexpensive. | Can be labor-intensive, may have lower selectivity, potential for emulsions.[1] | Variable, dependent on optimization. |
| Solid-Phase Extraction (SPE) | Separation based on analyte affinity for a solid sorbent. | High selectivity, can remove interfering matrix components, amenable to automation.[1] | Can be more expensive, requires method development. | High and reproducible recovery reported.[1][20] |
| Three-Phase Liquid Extraction (3PLE) | Single-step LLE that fractionates lipids by polarity into two organic phases. | Reduces ion suppression, allows for separate analysis of neutral and polar lipids.[11] | Newer technique, may require validation for specific applications. | Improved signal intensities for low-abundance species.[11] |
Table 2: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids
| Reagent | Target Functional Group | Derivative | Reaction Conditions | Key Considerations |
| BF3 in Methanol | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | 50-60°C for ~1 hour.[2] | Moisture sensitive, can be tailored to the application.[2] |
| BSTFA or MSTFA with 1% TMCS | Carboxylic Acid, Hydroxyl, Amino | Trimethylsilyl (TMS) Ester | 60°C for ~1 hour.[2] | Can derivatize other functional groups, moisture sensitive.[2] |
| Pentafluorobenzyl (PFB) Bromide | Carboxylic Acid | PFB Ester | Room temperature for ~20 minutes.[5][8] | Used for negative chemical ionization (NCI) GC-MS for high sensitivity.[5] |
| Iodomethane | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | 80°C for 1 hour.[21] | Specific for free fatty acids.[22] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE) for Fatty Acids from Plasma
-
To 200 µL of plasma in a glass tube, add 300 µL of deuterated phosphate-buffered saline (dPBS).[8]
-
Add 100 µL of the Undecanoic-11,11,11-d3 Acid internal standard solution.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[8]
-
Add 1 mL of iso-octane, vortex vigorously, and centrifuge at 3000 x g for 1 minute to separate the phases.[8]
-
Carefully transfer the upper organic layer to a clean glass tube.[8]
-
Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.[8]
-
Evaporate the solvent to dryness under a stream of nitrogen or using a speedvac.[8]
-
The dried extract is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
-
Reconstitute the dried fatty acid extract in 100 µL of a suitable solvent like acetonitrile.[2]
-
Add 50 µL of 14% BF3 in methanol.[2]
-
Cap the vial, vortex for 10 seconds, and incubate at 60°C for 60 minutes.[2]
-
After cooling, add 0.5 mL of a saturated NaCl water solution and vortex.[2]
-
Add 0.6 mL of hexane, vortex, and allow the phases to separate.[2]
-
Transfer the upper hexane layer containing the FAMEs to a new vial, preferably containing a small amount of anhydrous sodium sulfate to remove any residual water.[2]
-
Repeat the hexane extraction twice more and combine the extracts.[2]
-
The sample is now ready for GC-MS analysis.
Visualizations
Caption: General workflow for fatty acid extraction and analysis.
Caption: Troubleshooting logic for low fatty acid recovery.
References
- 1. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. jfda-online.com [jfda-online.com]
- 4. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 7. youtube.com [youtube.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Undecanoic-11,11,11-d3 Acid | LGC Standards [lgcstandards.com]
- 16. lipidmaps.org [lipidmaps.org]
- 17. caymanchem.com [caymanchem.com]
- 18. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system [sciex.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects on Undecanoic-11,11,11-d3 Acid in LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects when analyzing Undecanoic-11,11,11-d3 Acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2][3][4] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and proteins.[1]
Q2: Why is Undecanoic-11,11,11-d3 Acid used as an internal standard, and can it be affected by matrix effects?
A2: Undecanoic-11,11,11-d3 Acid is a stable isotope-labeled (SIL) version of undecanoic acid. SIL internal standards are considered the "gold standard" for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte of interest.[2] In theory, they co-elute with the analyte and experience the same degree of matrix effects, allowing for accurate correction. However, SIL internal standards, including deuterated ones, can still be susceptible to differential matrix effects.
Q3: What is the "isotope effect," and how can it affect my analysis of Undecanoic-11,11,11-d3 Acid?
A3: The deuterium isotope effect can cause a slight difference in the physicochemical properties between the deuterated internal standard and the non-labeled analyte. This can result in a small shift in chromatographic retention time. If this shift causes the analyte and internal standard to elute in regions with different levels of ion suppression or enhancement, the correction will be inaccurate, leading to unreliable quantitative results.
Q4: How can I determine if my Undecanoic-11,11,11-d3 Acid internal standard is effectively compensating for matrix effects?
A4: The most common method is to perform a post-extraction spike experiment. This involves comparing the peak area of the analyte and internal standard in a clean solution (e.g., mobile phase) to their peak areas in an extracted blank matrix sample that has been spiked with the same concentrations. A significant difference in the response indicates the presence of matrix effects. A well-behaving internal standard will show a consistent analyte-to-internal standard ratio between the clean solution and the matrix-spiked samples.
Troubleshooting Guide
Issue 1: Poor reproducibility of quality control (QC) samples.
-
Possible Cause: Variable matrix effects between different lots of biological matrix or between individual patient/animal samples.
-
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF) in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix. A high variability in the MF indicates that the sample cleanup and/or chromatographic separation is not sufficient to mitigate the matrix effects.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components.
-
Improve Chromatographic Separation: Modify the LC method to better separate the analyte and internal standard from the regions of significant ion suppression. This can involve changing the column, mobile phase composition, or gradient profile.
-
Issue 2: Inconsistent analyte-to-internal standard peak area ratios.
-
Possible Cause: Differential matrix effects due to chromatographic separation of Undecanoic-11,11,11-d3 Acid and the native undecanoic acid (isotope effect).
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and internal standard to ensure they are co-eluting as closely as possible.
-
Adjust Chromatography: If a shift is observed, adjust the chromatographic conditions (e.g., gradient, temperature) to achieve better co-elution.
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts compared to deuterated standards.
-
Issue 3: Low signal intensity (ion suppression) for both analyte and internal standard.
-
Possible Cause: Significant co-elution with highly suppressing matrix components, such as phospholipids in plasma.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components. However, this may compromise the limit of quantification.
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.
-
Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., temperature, gas flows) to minimize in-source ion suppression.
-
Quantitative Data Summary
The following table provides an illustrative example of how to present quantitative data from a matrix effect experiment for Undecanoic Acid and its deuterated internal standard in human plasma.
| Analyte/Internal Standard | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spiked Plasma) | Matrix Factor (MF) | Internal Standard Normalized MF |
| Undecanoic Acid | 1,250,000 | 850,000 | 0.68 | 0.97 |
| Undecanoic-11,11,11-d3 Acid | 1,300,000 | 910,000 | 0.70 | 1.00 |
Matrix Factor (MF) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. Internal Standard Normalized MF is calculated as: (Matrix Factor of Analyte / Matrix Factor of Internal Standard). A value close to 1.0 suggests that the internal standard is effectively compensating for the matrix effect.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol describes a quantitative method to assess matrix effects.
-
Prepare Solutions:
-
Set A (Neat Solution): Spike known concentrations of Undecanoic Acid and Undecanoic-11,11,11-d3 Acid into the initial mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma samples using your established sample preparation method. Spike the same concentrations of Undecanoic Acid and Undecanoic-11,11,11-d3 Acid into the final extracted matrix.
-
-
LC-MS Analysis: Analyze both sets of samples using the developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak areas for the analyte and internal standard from both sets.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard.
-
Calculate the Internal Standard Normalized Matrix Factor.
-
Protocol 2: Solid-Phase Extraction (SPE) for Medium-Chain Fatty Acids from Plasma
This protocol provides a general procedure for cleaning up plasma samples to reduce matrix effects.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 10 µL of internal standard solution and 200 µL of 0.1% formic acid in water.
-
Vortex and load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Experimental workflow for the analysis of Undecanoic Acid.
Caption: Troubleshooting logic for matrix effect issues.
References
addressing co-elution of Undecanoic-11,11,11-d3 Acid with other lipids
Welcome to the technical support center for the analysis of Undecanoic-11,11,11-d3 Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic analysis of this deuterated medium-chain fatty acid.
Frequently Asked Questions (FAQs)
Q1: What is Undecanoic-11,11,11-d3 Acid and why is it used in research?
Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a medium-chain fatty acid (MCFA). The three deuterium atoms at the terminal methyl group make it a valuable internal standard for mass spectrometry-based quantification of endogenous undecanoic acid and other related MCFAs in biological samples. Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished by a mass spectrometer.
Q2: What are the main challenges in the chromatographic analysis of Undecanoic-11,11,11-d3 Acid?
The primary challenge is co-elution with other endogenous lipids, particularly phospholipids and other fatty acids, which are abundant in biological matrices like plasma and tissue extracts.[1][2] This co-elution can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy and precision of quantification.[1] Additionally, due to its relatively nonpolar nature, achieving good peak shape and retention on reversed-phase columns without interference can be challenging.
Q3: What type of analytical column is best suited for the separation of Undecanoic-11,11,11-d3 Acid?
Reversed-phase columns, particularly C18 columns, are most commonly used for the separation of fatty acids.[1][3][4] These columns provide good retention for hydrophobic molecules like undecanoic acid. For complex biological samples, using a column with a smaller particle size (e.g., sub-2 µm) can improve resolution and peak efficiency.[2][4]
Q4: Is derivatization necessary for the analysis of Undecanoic-11,11,11-d3 Acid by LC-MS?
While not strictly necessary, derivatization of the carboxylic acid group is a common strategy to improve chromatographic retention, enhance ionization efficiency, and increase the sensitivity of detection by mass spectrometry.[5] A common derivatizing agent for fatty acids is 3-nitrophenylhydrazine (3-NPH).
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Undecanoic-11,11,11-d3 Acid
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to suppress the ionization of residual silanol groups on the stationary phase. |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the amount of analyte on the column is within the linear range of the column's capacity. |
| Inappropriate Mobile Phase Composition | Optimize the organic solvent (e.g., acetonitrile or methanol) percentage in the mobile phase. A mobile phase that is too strong can cause fronting, while one that is too weak can lead to tailing. |
| Contamination of the Column or Guard Column | Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the guard column or the analytical column. |
Issue 2: Co-elution of Undecanoic-11,11,11-d3 Acid with Other Lipids
Illustrative Data on Potential Co-eluting Lipids:
The following table provides an example of potential co-elution scenarios based on the general elution order of lipids in reversed-phase chromatography. Actual retention times will vary depending on the specific chromatographic conditions.
| Compound | Expected Retention Time Range (min) | Potential for Co-elution |
| Undecanoic-11,11,11-d3 Acid | 8.0 - 12.0 | High |
| Lysophosphatidylcholines (LPCs) | 5.0 - 15.0 | High |
| Other Free Fatty Acids (e.g., C12, C14) | 9.0 - 18.0 | Moderate |
| Phosphatidylcholines (PCs) | 15.0 - 30.0 | Low to Moderate |
Troubleshooting Steps:
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the separation of closely eluting compounds.[2] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as they can alter the selectivity of the separation.
-
Change the Stationary Phase: If co-elution persists, consider a column with a different chemistry (e.g., C8, phenyl) or a different pore size.
-
Optimize Sample Preparation: Employ a sample preparation technique that selectively removes interfering lipids. For example, solid-phase extraction (SPE) can be used to fractionate lipids based on their polarity. A liquid-liquid extraction can also be optimized to minimize the extraction of highly abundant interfering lipids.[6]
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Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with very similar masses, which can help to identify and resolve co-eluting species, even if they are not chromatographically separated.[1]
Issue 3: Inconsistent Quantification and Ion Suppression
Workflow for Identifying and Mitigating Ion Suppression:
Caption: A logical workflow for troubleshooting ion suppression in LC-MS analysis.
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Fatty Acids from Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a working solution of Undecanoic-11,11,11-d3 Acid (internal standard).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
-
Extraction:
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 200 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Sample Concentration:
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Protocol 2: LC-MS/MS Analysis of Undecanoic-11,11,11-d3 Acid
Illustrative LC and MS Parameters:
| Parameter | Setting |
| LC System | UHPLC system |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Illustrative MRM Transitions:
Multiple Reaction Monitoring (MRM) is used for quantification. The following are example mass-to-charge ratios (m/z) for the precursor and product ions. These should be optimized on the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Undecanoic Acid (non-deuterated) | 185.15 | 185.15 (for SIM) or specific fragment |
| Undecanoic-11,11,11-d3 Acid | 188.17 | 188.17 (for SIM) or specific fragment |
Signaling Pathway
Undecanoic acid is a known agonist for the G protein-coupled receptor 84 (GPR84), which is involved in pro-inflammatory signaling pathways.[7][8]
Caption: Simplified signaling pathway of Undecanoic Acid via the GPR84 receptor.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HPLC Method Development for Soy Phosphatidylcholine Fatty Acids and Its Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Impurity Correction for Undecanoic-11,11,11-d3 Acid Quantification
Welcome to the technical support center for the accurate quantification of undecanoic acid using Undecanoic-11,11,11-d3 Acid as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for isotopic impurity when using Undecanoic-11,11,11-d3 Acid as an internal standard?
A1: Stable isotope-labeled internal standards, such as Undecanoic-11,11,11-d3 Acid, are not 100% pure. They contain trace amounts of unlabeled analyte (M+0) and molecules with fewer deuterium atoms than intended. Additionally, the natural abundance of heavy isotopes (like ¹³C) in both the analyte and the standard can cause overlapping signals in the mass spectrometer. This "isotopic crosstalk" can lead to an overestimation of the analyte's concentration if not properly corrected, compromising the accuracy of quantification.[1]
Q2: What are the main sources of isotopic impurity in Undecanoic-11,11,11-d3 Acid?
A2: The primary sources of isotopic impurity are:
-
Incomplete Deuteration: The chemical synthesis process may not achieve 100% deuterium incorporation, resulting in a mixture of molecules with varying numbers of deuterium atoms.
-
Natural Isotopic Abundance: Both the analyte and the internal standard contain naturally occurring heavy isotopes of carbon (¹³C), hydrogen (²H), and oxygen (¹⁷O, ¹⁸O). These contribute to the M+1 and M+2 peaks in the mass spectrum, which can overlap with the signal of the deuterated standard.
Q3: What information do I need from the Certificate of Analysis (CoA) for my Undecanoic-11,11,11-d3 Acid?
A3: The Certificate of Analysis provides crucial information for accurate correction. Key parameters to look for are:
-
Isotopic Purity (atom % D): This indicates the percentage of deuterium at the labeled positions. For example, an isotopic purity of 99 atom % D means that 99% of the molecules contain a deuterium atom at the specified positions.
-
Chemical Purity: This specifies the percentage of the desired compound (Undecanoic-11,11,11-d3 Acid) relative to any chemical impurities.
Q4: Can I use software to perform the isotopic correction?
A4: Yes, several software packages and tools are available to automate the correction for natural isotopic abundance. Some commonly used tools include IsoCor, IsoPat2, and Pynac. These programs use algorithms to deconvolute the mass spectra and provide corrected intensity values.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear calibration curve | Isotopic crosstalk between the analyte and the internal standard, especially at high analyte concentrations. | Implement a mathematical correction for the contribution of the analyte's natural isotopes to the internal standard's signal. Consider using a nonlinear regression model for calibration if the interference is significant.[1] |
| Inaccurate quantification results | Incorrect accounting for the isotopic distribution of the internal standard and the natural abundance of isotopes in the analyte. | Ensure you are using the correct isotopic purity values from the Certificate of Analysis in your correction calculations. Verify the natural isotopic abundances used in your correction algorithm. |
| Chromatographic separation of analyte and deuterated standard | The "deuterium effect" can sometimes cause a slight shift in retention time between the deuterated internal standard and the native analyte, leading to differential matrix effects. | Optimize chromatographic conditions to ensure co-elution of the analyte and internal standard. If separation persists, ensure that the integration windows for both peaks are consistent and that matrix effects are carefully evaluated across the chromatographic peaks. |
| Unexpected peaks in the mass spectrum of the standard | Presence of chemical impurities or fragmentation of the standard in the ion source. | Review the chemical purity on the Certificate of Analysis. Optimize mass spectrometer source conditions to minimize in-source fragmentation. |
Quantitative Data Summary
The following table summarizes the expected isotopic distribution for a typical batch of Undecanoic-11,11,11-d3 Acid with 99 atom % D isotopic purity and the natural isotopic distribution of unlabeled undecanoic acid.
| Species | Molecular Formula | Monoisotopic Mass (Da) | Relative Abundance (%) |
| Unlabeled Undecanoic Acid (M) | C₁₁H₂₂O₂ | 186.16 | 100 |
| Unlabeled Undecanoic Acid (M+1) | ¹³C₁C₁₀H₂₂O₂ | 187.16 | 12.1 |
| Unlabeled Undecanoic Acid (M+2) | ¹³C₂C₉H₂₂O₂ | 188.17 | 0.7 |
| Undecanoic-11,11,11-d3 Acid (M+3) | C₁₁H₁₉D₃O₂ | 189.18 | 99 (based on isotopic purity) |
Note: The relative abundances for unlabeled undecanoic acid are calculated based on the natural abundances of stable isotopes.
Experimental Protocols
Protocol 1: General Procedure for Isotopic Correction
This protocol outlines the conceptual steps for correcting for isotopic impurity.
-
Analyze the Unlabeled Standard: Inject a pure, unlabeled standard of undecanoic acid and acquire its full scan mass spectrum. Determine the relative intensities of the M, M+1, and M+2 peaks.
-
Analyze the Labeled Standard: Inject a pure solution of the Undecanoic-11,11,11-d3 Acid internal standard. Record the intensities of the mass peaks corresponding to the deuterated standard and any co-eluting isotopic variants.
-
Calculate Correction Factors: Use the data from the unlabeled standard to determine the contribution of its natural isotopic variants to the signal of the labeled standard.
-
Apply Correction: Subtract the calculated contribution from the measured intensity of the labeled standard in your samples. This can be done using a system of linear equations or specialized software.
Protocol 2: Sample Preparation for Fatty Acid Analysis
-
Sample Spiking: To 100 µL of plasma or other biological matrix, add a known amount of the Undecanoic-11,11,11-d3 Acid internal standard solution.
-
Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex thoroughly and centrifuge at high speed to pellet the precipitate.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Derivatization (if necessary): Depending on the analytical method (GC-MS or LC-MS), derivatization may be required to improve chromatographic properties and ionization efficiency.
-
Reconstitution: Dry the sample under a stream of nitrogen and reconstitute in a suitable solvent for injection into the mass spectrometer.
Visualizations
References
calibration curve linearity problems with deuterated fatty acid standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity problems with deuterated fatty acid standards in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my calibration curve for deuterated fatty acid standards non-linear?
Non-linearity in calibration curves when using deuterated fatty acid standards can arise from several factors. Common causes include matrix effects, saturation of the internal standard or the detector, isotopic interference, and issues with the preparation of standards.[1][2][3] It is also possible that the chosen regression model does not adequately fit the data, especially over a wide dynamic range.[1][2][3]
Q2: What are matrix effects and how do they affect my analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds in the sample matrix.[4][5] These effects can cause either ion suppression or enhancement, leading to inaccurate quantification and non-linear calibration curves.[6] Even stable isotope-labeled internal standards (SIL-IS), like deuterated fatty acids, can be affected differently by the matrix compared to the native analyte, a phenomenon known as differential matrix effects.[6]
Q3: Can the deuterated internal standard itself cause problems?
Yes, while SIL-IS are considered the gold standard, they are not without potential issues. The "deuterium isotope effect" can cause a slight shift in retention time between the deuterated standard and the native analyte. If this shift is significant, the analyte and the internal standard may experience different matrix effects, leading to poor correction and non-linearity.[6] Additionally, high concentrations of the internal standard can lead to detector saturation or isotopic cross-contribution to the analyte signal.
Q4: What is internal standard saturation?
Internal standard saturation occurs when the concentration of the deuterated standard is too high, leading to a non-linear response from the mass spectrometer's detector. This can happen if the detector's capacity to process ions is exceeded. When the internal standard response is no longer proportional to its concentration, it cannot accurately correct for variations in the analyte signal, resulting in a non-linear calibration curve.
Troubleshooting Guides
Problem 1: Non-Linear Calibration Curve with "Flattening" at High Concentrations
This is a common issue that often points towards detector or ionization saturation.
Troubleshooting Steps:
-
Dilute Standards and Samples: Prepare a new set of calibration standards with a lower concentration range. Similarly, dilute your unknown samples to fall within the more linear portion of the curve.
-
Reduce Internal Standard Concentration: The concentration of the deuterated internal standard should be optimized. A high concentration can lead to saturation of the detector. Prepare a series of experiments with varying internal standard concentrations to find the optimal level that provides a stable signal without saturation.
-
Optimize MS Detector Settings: Review and adjust the detector voltage and other relevant MS parameters. High detector gain can exacerbate saturation effects.
-
Evaluate for Matrix Effects: Perform a post-extraction addition experiment to assess the presence of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at various concentrations in a clean solvent (e.g., methanol).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a subject not exposed to the analyte). After the final extraction step, spike the extract with the standards at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the standards before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the established LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable Matrix Effect |
| > 115% | Significant Ion Enhancement |
| Recovery (%) | Interpretation |
| < 80% | Poor Extraction Recovery |
| 80% - 120% | Acceptable Extraction Recovery |
| > 120% | Potential for Matrix Enhancement |
Problem 2: Poor Reproducibility and Scattered Calibration Points
This issue can be caused by problems with sample preparation, chromatographic separation, or the stability of the analytes and standards.
Troubleshooting Steps:
-
Verify Standard Preparation: Re-prepare the deuterated fatty acid standards from fresh stock solutions. Ensure accurate pipetting and serial dilutions.
-
Optimize Chromatographic Separation: Poor separation between the analyte, internal standard, and matrix components can lead to inconsistent matrix effects.
-
Modify the gradient elution profile to better separate co-eluting interferences.
-
Consider using a different stationary phase (e.g., a C18 column with a different chemistry).
-
-
Check for Analyte/Standard Stability: Fatty acids can be prone to degradation. Ensure that samples and standards are stored properly (typically at -80°C) and handled to minimize exposure to light and oxygen.
-
Use a Weighted Regression Model: If the variance of the response increases with concentration (heteroscedasticity), a weighted linear regression (e.g., 1/x or 1/x²) can provide a better fit for the calibration curve.[1]
-
Initial Assessment: Inject a sample of the analyte and deuterated internal standard in a clean solvent to determine their retention times. Then, inject an extracted blank matrix sample to identify regions of significant matrix interference.
-
Gradient Modification:
-
Increase Initial Hold: If interference is observed at the beginning of the chromatogram, increase the initial hold time of the weaker solvent to allow polar interferences to elute before the analytes.
-
Shallow Gradient: Employ a shallower gradient around the elution time of the fatty acids to improve resolution between the analyte, internal standard, and any closely eluting matrix components.
-
Stronger Wash Step: Incorporate a high-organic wash at the end of the gradient to elute strongly retained matrix components and prevent carryover.
-
-
Column Chemistry: If gradient optimization is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl column may provide different selectivity for aromatic matrix components compared to a standard C18 column.
Visualizing Troubleshooting Logic
The following diagram illustrates a general workflow for troubleshooting calibration curve linearity issues.
Caption: Troubleshooting workflow for non-linear calibration curves.
This decision tree guides the user through a logical sequence of troubleshooting steps based on the observed characteristics of the non-linear calibration curve. It helps to systematically identify and address the root cause of the problem.
References
- 1. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. scirp.org [scirp.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Undecanoic-11,11,11-d3 Acid by ESI-MS
Welcome to the technical support center for the analysis of Undecanoic-11,11,11-d3 Acid using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for Undecanoic-11,11,11-d3 Acid analysis?
A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Undecanoic-11,11,11-d3 Acid, is reduced by the presence of other co-eluting compounds in the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][4] For long-chain fatty acids like undecanoic acid, ion suppression can be particularly challenging due to their inherent properties and the complexity of biological matrices they are often analyzed in.[5][6]
Q2: What are the common causes of ion suppression for this analyte?
A: Several factors can contribute to ion suppression when analyzing Undecanoic-11,11,11-d3 Acid:
-
Matrix Effects: Components from the sample matrix (e.g., salts, phospholipids, proteins) can co-elute with the analyte and compete for ionization.[2][7]
-
High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[1][8]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing reagents can significantly suppress the ESI signal.[9][10]
-
Co-eluting Analytes: Other fatty acids or lipids in the sample can interfere with the ionization of Undecanoic-11,11,11-d3 Acid.[5][6]
Q3: How can I assess if ion suppression is affecting my results?
A: A common method to evaluate ion suppression is the post-column infusion experiment. In this technique, a constant flow of Undecanoic-11,11,11-d3 Acid solution is infused into the MS source while a blank matrix sample is injected into the LC system. A dip in the baseline signal at the retention time of interest indicates the presence of ion-suppressing components from the matrix. Another approach is the post-extraction spike method, which quantitatively assesses matrix effects.[11][12]
Q4: Is the use of a deuterated standard like Undecanoic-11,11,11-d3 Acid sufficient to overcome ion suppression?
A: While Undecanoic-11,11,11-d3 Acid is an excellent internal standard for quantifying endogenous undecanoic acid, it is also susceptible to ion suppression.[9][13] However, because it is chemically very similar to the non-labeled analyte, it will experience similar ion suppression effects. This allows for more accurate quantification as the ratio of the analyte to the internal standard should remain constant even if both signals are suppressed.[2]
Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the analysis of Undecanoic-11,11,11-d3 Acid.
Issue 1: Low or No Signal Intensity
Possible Causes & Solutions:
| Cause | Recommended Action |
| Significant Ion Suppression | 1. Optimize Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[8][11] 2. Improve Chromatographic Separation: Modify the LC gradient, column chemistry, or flow rate to separate the analyte from co-eluting suppressors.[2] 3. Dilute the Sample: Reducing the concentration of matrix components can alleviate suppression.[14] |
| Inappropriate ESI Source Parameters | 1. Optimize Ionization Mode: Analyze Undecanoic-11,11,11-d3 Acid in negative ion mode, as carboxylic acids readily form [M-H]⁻ ions. 2. Adjust Source Settings: Systematically optimize parameters such as capillary voltage, gas flows (nebulizer, auxiliary, sheath), and temperatures. |
| Incorrect Mobile Phase Composition | 1. Use Volatile Buffers: Replace non-volatile buffers (e.g., phosphate) with volatile alternatives like ammonium acetate or ammonium formate. 2. Optimize pH: Adjust the mobile phase pH to ensure the carboxylic acid is deprotonated. |
Issue 2: Poor Reproducibility and Inaccurate Quantification
Possible Causes & Solutions:
| Cause | Recommended Action |
| Variable Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: If not already doing so for quantification of an endogenous analyte, co-inject a different stable isotope-labeled fatty acid that does not interfere with Undecanoic-11,11,11-d3 Acid to monitor and correct for variability. 2. Matrix-Matched Calibrators: Prepare calibration standards in a matrix that is identical to the samples to compensate for consistent matrix effects.[8] |
| Carryover | 1. Optimize Wash Solvents: Use a strong solvent in the autosampler wash routine to effectively clean the injection needle and port between samples. 2. Inject Blanks: Run blank injections between samples to assess and mitigate carryover. |
| Instrument Instability | 1. Perform System Suitability Tests: Regularly check the performance of the LC-MS system with a standard solution of Undecanoic-11,11,11-d3 Acid to ensure consistent performance. 2. Clean the Ion Source: Contamination of the ion source can lead to inconsistent ionization. Follow the manufacturer's instructions for cleaning. |
Experimental Protocol: Minimizing Ion Suppression via Optimized Sample Preparation and LC-MS Conditions
This protocol provides a general framework for the analysis of Undecanoic-11,11,11-d3 Acid in a biological matrix (e.g., plasma).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 10 µL of an internal standard working solution (if quantifying another analyte with Undecanoic-11,11,11-d3 Acid as the internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and 250 µL of water. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI Negative.
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Gas Temperature: ~400 °C
-
Desolvation Gas Flow: ~800 L/hr
-
MRM Transition: To be determined by infusing a standard solution of Undecanoic-11,11,11-d3 Acid. The precursor ion will be the [M-H]⁻ ion.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion suppression issues.
Caption: Troubleshooting workflow for ion suppression.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - Archives des publications du CNRC - Canada.ca [publications-cnrc.canada.ca]
- 5. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. holcapek.upce.cz [holcapek.upce.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Undecanoic-11,11,11-d3 Acid Recovery
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to minimize the loss of Undecanoic-11,11,11-d3 Acid during sample preparation. By implementing these best practices, you can enhance the accuracy and reliability of your analytical results.
Troubleshooting Guide
This section addresses common issues encountered during the handling and extraction of Undecanoic-11,11,11-d3 Acid, providing potential causes and actionable solutions.
Q1: Why is the recovery of my Undecanoic-11,11,11-d3 Acid internal standard consistently low?
Possible Causes:
-
Adsorption to Surfaces: Undecanoic acid, being a medium-chain fatty acid, can adsorb to plastic and glass surfaces, leading to significant loss, especially at low concentrations.
-
Improper pH During Extraction: The extraction efficiency of carboxylic acids is highly dependent on the pH of the sample solution. If the pH is not acidic enough, the fatty acid will be in its ionized (salt) form, which is more soluble in the aqueous phase.
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for efficiently partitioning the analyte from the sample matrix.
-
Incomplete Protein Precipitation: If working with plasma or serum, incomplete precipitation of proteins can trap the analyte, preventing its extraction.
-
Analyte Volatility: Although less volatile than short-chain fatty acids, some loss can occur during evaporation steps if not performed carefully.
Solutions:
-
Mitigate Adsorption: Use polypropylene or silanized glassware. Rinsing labware with a solution of a competing agent, like bovine serum albumin (BSA), can also help by blocking non-specific binding sites.
-
Optimize pH: Adjust the sample pH to be at least two units below the pKa of undecanoic acid (~4.8) to ensure it is in its neutral, more hydrophobic form. A pH of 2-3 is generally recommended for efficient extraction into an organic solvent.
-
Solvent Selection: For liquid-liquid extraction (LLE), consider solvents like methyl tert-butyl ether (MTBE), diethyl ether, or ethyl acetate. For solid-phase extraction (SPE), a reversed-phase (e.g., C8 or C18) or a specific mixed-mode sorbent may be more effective.[1]
-
Improve Protein Precipitation: Ensure thorough mixing and sufficient incubation time when using protein precipitation agents like acetonitrile or methanol. The addition of an acid can also aid in disrupting protein-analyte interactions.
-
Gentle Evaporation: If a solvent evaporation step is necessary, perform it under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).
Q2: I'm observing high variability in my recovery rates between samples. What could be the cause?
Possible Causes:
-
Inconsistent pH Adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency.
-
Matrix Effects: Differences in the composition of individual biological samples (e.g., lipid content) can affect the extraction performance and cause ion suppression or enhancement in LC-MS analysis.
-
Inconsistent Mixing/Vortexing: Insufficient or inconsistent mixing during extraction steps can lead to incomplete partitioning of the analyte.
-
Emulsion Formation (LLE): The formation of an emulsion layer between the aqueous and organic phases can trap the analyte and make phase separation difficult and inconsistent.
Solutions:
-
Standardize pH Adjustment: Use a calibrated pH meter and ensure each sample is adjusted to the target pH.
-
Evaluate Matrix Effects: Prepare quality control (QC) samples in the same matrix to assess variability. If matrix effects are significant, a more rigorous cleanup method like SPE may be necessary.
-
Standardize Procedures: Ensure all mixing steps are performed for the same duration and at the same intensity for all samples.
-
Prevent/Break Emulsions: To prevent emulsions, mix samples by gentle inversion rather than vigorous vortexing. If an emulsion forms, it can sometimes be broken by centrifugation, addition of salt (salting out), or placing the sample in an ultrasonic bath.
Frequently Asked Questions (FAQs)
Q1: What is the best sample collection and storage procedure to prevent loss of Undecanoic-11,11,11-d3 Acid?
For blood samples, it is recommended to use collection tubes containing an anticoagulant like EDTA or heparin. Process the blood to obtain plasma or serum as soon as possible. Samples should be stored frozen at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can affect sample integrity.
Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples?
The choice depends on the complexity of your sample matrix and the required level of cleanliness.
-
LLE is often faster and less expensive for simpler matrices. However, it can be less selective and more prone to matrix effects and emulsion formation.
-
SPE provides a more thorough cleanup, leading to cleaner extracts and potentially higher and more consistent recoveries, especially for complex matrices like plasma.[2][3] It is also more amenable to automation.
Q3: Can I use protein precipitation alone as my sample preparation method?
While simple and fast, protein precipitation alone may not be sufficient for sensitive analyses. It often results in "dirtier" extracts containing other small molecules and phospholipids, which can cause significant matrix effects in LC-MS analysis and potentially lead to lower recovery of the analyte. It is generally recommended to follow protein precipitation with LLE or SPE.[4][5]
Q4: How critical is the choice of internal standard?
Using a stable isotope-labeled (SIL) internal standard like Undecanoic-11,11,11-d3 Acid is crucial because it has nearly identical chemical and physical properties to the endogenous analyte.[6] This ensures it behaves similarly during extraction, derivatization, and chromatographic separation, effectively compensating for sample loss and matrix effects.[6][7][8] However, it's important to verify the purity of the SIL internal standard to avoid any interference with the analyte signal.[6]
Data Presentation: Comparison of Extraction Techniques
The following tables summarize expected recovery rates for medium-chain fatty acids (MCFAs) based on different sample preparation strategies. Note that actual recoveries can vary based on specific laboratory conditions and sample matrices.
Table 1: Comparison of Recovery Rates for Different Extraction Methods in Plasma
| Extraction Method | Typical Recovery Range (%) | Reproducibility (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) Alone | 60 - 85% | 10 - 20% | Fast and simple | High matrix effects, lower recovery |
| Liquid-Liquid Extraction (LLE) | 75 - 95% | 5 - 15% | Cost-effective, good for simpler matrices | Prone to emulsions, less selective |
| Solid-Phase Extraction (SPE) | > 90% | < 10% | High purity, excellent reproducibility | More time-consuming, higher cost |
Data compiled from literature discussing general lipid and fatty acid recovery.[2][3][5][9]
Table 2: Influence of LLE Solvent on MCFA Recovery from Acidified Aqueous Samples
| Extraction Solvent | Polarity Index | Expected Recovery (%) | Notes |
| n-Hexane | 0.1 | 70 - 85% | Less efficient for more polar MCFAs. |
| Diethyl Ether | 2.8 | 85 - 95% | Prone to peroxide formation, highly volatile. |
| Methyl tert-butyl ether (MTBE) | 2.5 | > 90% | Good alternative to diethyl ether, less volatile. |
| Ethyl Acetate | 4.4 | > 90% | Can co-extract more interferences due to higher polarity. |
| Dichloromethane | 3.1 | 80 - 90% | Environmental and health concerns. |
Expected recoveries are based on general principles of solvent extraction for fatty acids.[1][10]
Experimental Protocols & Visualizations
Protocol 1: Liquid-Liquid Extraction (LLE) of Undecanoic-11,11,11-d3 Acid from Plasma
This protocol is designed for the efficient extraction of medium-chain fatty acids from a plasma matrix.
Materials:
-
Plasma sample
-
Undecanoic-11,11,11-d3 Acid internal standard (IS) solution
-
Phosphoric acid (1 M)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the Undecanoic-11,11,11-d3 Acid IS solution to the plasma sample.
-
Acidification: Add 20 µL of 1 M phosphoric acid to the sample to adjust the pH to approximately 2-3. Vortex briefly to mix.
-
Extraction: Add 1 mL of MTBE to the tube.
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (MTBE) to a clean glass tube, avoiding the protein pellet and aqueous layer.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the appropriate solvent (e.g., mobile phase) for LC-MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for Undecanoic-11,11,11-d3 Acid.
Protocol 2: Solid-Phase Extraction (SPE) of Undecanoic-11,11,11-d3 Acid from Plasma
This protocol utilizes a reversed-phase SPE cartridge for a cleaner extraction compared to LLE.
Materials:
-
Plasma sample
-
Undecanoic-11,11,11-d3 Acid internal standard (IS) solution
-
Phosphoric acid (2%)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
-
Reversed-phase C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE manifold
-
Vortex mixer, Centrifuge, Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a polypropylene tube.
-
Add 20 µL of the IS solution.
-
Add 200 µL of 2% phosphoric acid. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge.
-
Pass the sample through the sorbent at a slow, steady flow rate (~1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all water.
-
-
Elution:
-
Elute the analyte with 1 mL of ethyl acetate into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the extract in 100 µL of the appropriate solvent for LC-MS analysis.
-
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actapharmsci.com [actapharmsci.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Choice of solvent extraction technique affects fatty acid composition of pistachio (Pistacia vera L.) oil - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Isotopically Labeled Undecanoic Acids for Metabolic Research
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is paramount. Isotopically labeled compounds are indispensable tools in these endeavors, with stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C) being the most common choices. This guide provides an objective comparison of Undecanoic-11,11,11-d3 Acid and C13-labeled undecanoic acid, offering insights into their respective performance in metabolic studies, supported by experimental data and detailed protocols.
Undecanoic acid, a saturated fatty acid with eleven carbons, plays a role in various metabolic processes.[1][2] Its isotopically labeled forms, Undecanoic-11,11,11-d3 Acid and C13-labeled undecanoic acid, serve as powerful tracers to elucidate the pathways of fatty acid metabolism, including uptake, transport, and breakdown.[3][4][5] The choice between a deuterium or carbon-13 label can significantly impact experimental outcomes, analytical sensitivity, and data interpretation.
Performance Comparison: Deuterium vs. Carbon-13 Labeling
The selection of an isotopic label depends on the specific research question, the analytical instrumentation available, and the biological system under investigation. Both Undecanoic-11,11,11-d3 Acid and C13-labeled undecanoic acid are effective tracers, but they possess distinct characteristics that can influence their application.
| Feature | Undecanoic-11,11,11-d3 Acid | C13-Labeled Undecanoic Acid | Rationale & Supporting Data |
| Natural Abundance | Low natural abundance of deuterium (approx. 0.015%) results in a low background signal, enhancing detection sensitivity. | Higher natural abundance of ¹³C (approx. 1.1%) can lead to a slightly higher background signal compared to deuterium. | The low natural abundance of deuterium provides a cleaner baseline for mass spectrometry analysis. |
| Mass Shift | A mass shift of +3 amu (for the d3 label) provides a clear distinction from the unlabeled analyte in mass spectrometry. | The mass shift depends on the number of ¹³C atoms incorporated (e.g., +1 for a single ¹³C). A larger mass shift can be advantageous for resolving labeled from unlabeled species. | A larger mass difference between the labeled and unlabeled compound can improve mass spectrometric resolution and reduce spectral overlap. |
| Kinetic Isotope Effect (KIE) | The C-D bond is stronger than the C-H bond, which can lead to a significant kinetic isotope effect. This may alter the rate of metabolic reactions, potentially affecting the biological relevance of the tracer.[6] | The C-¹³C bond strength is very similar to the C-¹²C bond, resulting in a negligible kinetic isotope effect. This means the labeled molecule behaves more like its natural counterpart in biological systems.[7] | The lower mass of deuterium compared to carbon-13 results in a more pronounced vibrational frequency difference in chemical bonds, leading to a greater potential for kinetic isotope effects. |
| Analytical Considerations | Deuterium labeling can sometimes lead to chromatographic separation from the unlabeled analyte (isotopic shift), which may complicate data analysis if not properly accounted for.[8][9] | ¹³C-labeled compounds typically co-elute with their unlabeled counterparts, simplifying data analysis and improving quantification accuracy, especially in LC-MS.[8][9] | The slight difference in polarity and molecular shape caused by deuterium substitution can lead to differential interactions with the stationary phase in chromatography. |
| Cost | Generally less expensive to synthesize compared to ¹³C-labeled compounds. | Typically more expensive due to the higher cost of ¹³C starting materials and more complex synthesis routes. | The raw materials for deuterium labeling are more readily available and the synthetic procedures are often less complex. |
| Metabolic Stability | Deuterium atoms, especially those at certain positions, can be susceptible to exchange with protons in aqueous environments, leading to a loss of the label. | Carbon-13 atoms are integrated into the carbon backbone of the molecule and are metabolically stable, with no risk of label exchange.[7] | The carbon skeleton of a molecule is generally stable under physiological conditions. |
Experimental Data Summary
Experimental Protocols
The following are generalized protocols for tracing fatty acid metabolism using isotopically labeled undecanoic acid. The specific parameters may need to be optimized based on the experimental setup and instrumentation.
In Vivo Metabolic Tracing
This protocol describes a general workflow for an in vivo study to track the metabolism of labeled undecanoic acid.
Workflow:
Caption: General workflow for in vivo metabolic tracing of labeled undecanoic acid.
Methodology:
-
Animal Model and Acclimation: House animals in a controlled environment and allow them to acclimate for a specified period before the experiment.
-
Tracer Administration: Prepare a sterile solution of Undecanoic-11,11,11-d3 Acid or C13-labeled undecanoic acid in a suitable vehicle. Administer a precise dose to each animal.
-
Sample Collection: Collect blood samples via a catheter at predetermined time points post-administration. For terminal studies, collect relevant tissues.
-
Lipid Extraction: Extract total lipids from plasma or tissue homogenates using a standard method such as the Folch or Bligh-Dyer procedure.
-
Derivatization: For GC-MS analysis, convert the fatty acids to their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
-
Mass Spectrometry Analysis: Analyze the derivatized samples using GC-MS or LC-MS/MS to separate and quantify the labeled undecanoic acid and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)
Workflow:
Caption: Workflow for the GC-MS analysis of fatty acid methyl esters (FAMEs).
Methodology:
-
Derivatization to FAMEs: To the extracted lipid sample, add a solution of methanolic sodium hydroxide and heat. After cooling, add boron trifluoride in methanol and heat again.
-
Extraction: Add hexane and a saturated sodium chloride solution to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.
-
GC-MS Parameters:
-
Column: Use a suitable capillary column for FAME analysis (e.g., a DB-23 or similar).
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) at a controlled rate.
-
Injector: Use a splitless or split injection mode at a temperature of approximately 250°C.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range that includes the molecular ions of the labeled and unlabeled undecanoic acid FAMEs.
-
Metabolic Pathway of Undecanoic Acid
Undecanoic acid, like other fatty acids, is primarily metabolized through beta-oxidation in the mitochondria to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.[10][11]
Caption: Simplified pathway of undecanoic acid beta-oxidation.
Conclusion
Both Undecanoic-11,11,11-d3 Acid and C13-labeled undecanoic acid are valuable tools for metabolic research. The choice between them involves a trade-off between cost, potential for kinetic isotope effects, and analytical considerations. For studies where mimicking the exact biological behavior of the native molecule is critical, the more expensive C13-labeled undecanoic acid is the superior choice due to its negligible kinetic isotope effect and co-elution with the unlabeled compound. However, for many applications, particularly those where high sensitivity is required and cost is a concern, Undecanoic-11,11,11-d3 Acid is a highly effective and widely used tracer. Careful consideration of the experimental goals and analytical methods will enable researchers to select the most appropriate labeled compound for their specific needs.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Human Metabolome Database: Showing metabocard for Undecanoic acid (HMDB0000947) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. jackwestin.com [jackwestin.com]
- 6. Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Precision and Accuracy in Fatty Acid Profiling: A Guide to Using Undecanoic-11,11,11-d3 Acid
In the quantitative analysis of fatty acids, particularly in complex biological matrices, the use of a reliable internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive overview of the use of Undecanoic-11,11,11-d3 Acid as an internal standard in fatty acid profiling by mass spectrometry-based methods. It compares its performance with other common internal standards and provides detailed experimental protocols for its application.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.[1] An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible but be distinguishable by the analytical instrument.[1] For mass spectrometry-based lipidomics, stable isotope-labeled compounds, such as Undecanoic-11,11,11-d3 Acid, are considered the gold standard.[1]
Undecanoic-11,11,11-d3 Acid: A Profile
Undecanoic-11,11,11-d3 Acid is a deuterated form of undecanoic acid, a saturated fatty acid with eleven carbon atoms. The three deuterium atoms at the terminal methyl group provide a 3 Dalton mass difference from its unlabeled counterpart, allowing for clear differentiation in a mass spectrometer without significantly altering its chemical properties. This similarity in structure and physicochemical behavior ensures that it experiences similar extraction efficiency, derivatization yield, and ionization response to the endogenous undecanoic acid and other similar medium-chain fatty acids.
Performance Comparison of Internal Standards
The choice of internal standard can significantly impact the accuracy and precision of fatty acid quantification.[1] While stable isotope-labeled standards are preferred, other alternatives are also used. The following table summarizes the performance of Undecanoic-11,11,11-d3 Acid in comparison to other commonly used internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages | Typical Precision (%RSD) |
| Deuterated Fatty Acid | Undecanoic-11,11,11-d3 Acid | Co-elutes with the analyte, similar extraction and ionization behavior, compensates for matrix effects effectively.[1] | Potential for isotopic exchange in some cases, generally more expensive than non-labeled standards.[2] | <15%[3][4] |
| ¹³C-Labeled Fatty Acid | ¹³C₁₂-Lauric Acid | Chemically identical to the analyte, no isotopic effect, considered the most accurate internal standard. | High cost and limited commercial availability.[2][5] | <10% |
| Odd-Chain Fatty Acid | Tridecanoic Acid (C13:0), Nonadecanoic Acid (C19:0) | Commercially available and relatively inexpensive, structurally similar to even-chain fatty acids.[4] | May be present endogenously in some samples, differences in chromatographic behavior and ionization efficiency compared to analytes.[1] | 5-20%[4] |
| Non-related Compound | - | Inexpensive and readily available. | Significant differences in chemical and physical properties, leading to poor correction for matrix effects and analyte loss. | >20% |
Experimental Protocols
The following are detailed methodologies for fatty acid profiling using Undecanoic-11,11,11-d3 Acid as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a widely used technique for fatty acid analysis, typically requiring derivatization to increase the volatility of the fatty acids.[6]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: To a known amount of sample (e.g., 100 µL of plasma or 10 mg of tissue homogenate), add a precise amount of Undecanoic-11,11,11-d3 Acid solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Lipid Extraction: Perform a Folch or Bligh-Dyer extraction using a chloroform:methanol mixture to isolate the total lipid fraction.[6]
-
Saponification (for total fatty acids): The extracted lipids are saponified using a methanolic potassium hydroxide solution to release esterified fatty acids.
-
Acidification and Fatty Acid Extraction: The sample is then acidified, and the free fatty acids are extracted into an organic solvent like hexane.
2. Derivatization:
-
Evaporate the solvent containing the fatty acids under a stream of nitrogen.
-
Add a derivatizing agent such as Boron Trifluoride (BF₃) in methanol or by preparing fatty acid methyl esters (FAMEs) and incubate at 60-100°C to convert the fatty acids to their methyl esters.[7]
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a polar column like a BPX70) to separate the FAMEs.
-
Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode or selected ion monitoring (SIM) mode to detect and quantify the target fatty acids and the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS allows for the analysis of fatty acids without derivatization, which can simplify sample preparation.[8]
1. Sample Preparation and Lipid Extraction:
-
Internal Standard Spiking: Spike the sample with a known amount of Undecanoic-11,11,11-d3 Acid as described for the GC-MS protocol.
-
Protein Precipitation and Lipid Extraction: For plasma or serum samples, perform a protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol). The supernatant containing the lipids is then collected. For tissues, homogenization followed by a liquid-liquid extraction is typically employed.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a reverse-phase C18 or C8 column for the separation of fatty acids. A gradient elution with a mobile phase containing a weak acid (e.g., formic acid or acetic acid) is commonly used.
-
Mass Spectrometry Detection: Employ electrospray ionization (ESI) in negative ion mode. The fatty acids will be detected as their deprotonated molecules [M-H]⁻. Use a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The MRM transitions for the target fatty acids and Undecanoic-11,11,11-d3 Acid are monitored.
Data Analysis and Quantification
The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (Undecanoic-11,11,11-d3 Acid). This ratio is then compared to a calibration curve generated using known concentrations of fatty acid standards and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for fatty acid profiling.
Caption: Fatty acid profiling workflows using GC-MS and LC-MS with an internal standard.
Conclusion
Undecanoic-11,11,11-d3 Acid is a highly effective internal standard for the accurate and precise quantification of fatty acids in various biological samples. Its chemical similarity to endogenous fatty acids ensures reliable correction for experimental variations. While other internal standards are available, the use of stable isotope-labeled standards like Undecanoic-11,11,11-d3 Acid is recommended for achieving the highest quality data in fatty acid profiling studies. The detailed protocols provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals aiming to implement this methodology in their laboratories.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. escholarship.org [escholarship.org]
- 4. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Internal Standards: Undecanoic-11,11,11-d3 Acid vs. Odd-Chain Fatty Acids in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty acids, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between two commonly employed types of internal standards: the stable isotope-labeled Undecanoic-11,11,11-d3 Acid and non-labeled odd-chain fatty acids.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process—from extraction and derivatization to chromatographic separation and detection—without interfering with the analyte's signal. This guide delves into the theoretical advantages and practical considerations of using a deuterated standard versus an odd-chain fatty acid, supported by experimental protocols and performance data.
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled compounds, such as Undecanoic-11,11,11-d3 Acid, are widely regarded as the gold standard for internal standards in mass spectrometry-based quantitative analysis. By incorporating heavy isotopes, these standards are chemically identical to their endogenous counterparts but can be distinguished by their mass-to-charge ratio (m/z). This near-perfect chemical and physical similarity allows them to compensate effectively for variations in sample preparation and matrix effects.
The Practical Alternative: Odd-Chain Fatty Acids
Odd-chain fatty acids, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0), are frequently used as internal standards because they are typically found in low abundance in many biological matrices, especially in non-ruminant animals and most plant-based samples.[1] Their utility stems from their structural similarity to the even-chained fatty acids that are more common in biological systems.
Performance Comparison: A Data-Driven Look
While direct head-to-head experimental data comparing Undecanoic-11,11,11-d3 Acid with an odd-chain fatty acid in the same study is limited in publicly available literature, we can infer their performance based on validation data from methods employing each type of standard.
| Performance Metric | Undecanoic-11,11,11-d3 Acid (Deuterated Standard) | Odd-Chain Fatty Acid (e.g., C17:0) | Key Considerations |
| Accuracy | High. Co-elution and similar ionization efficiency with the analyte lead to excellent correction for matrix effects and sample loss.[2][3] | Generally good, but can be compromised by endogenous presence of the odd-chain fatty acid in the sample.[1][2] | The presence of odd-chain fatty acids from dietary sources can lead to overestimation of the analyte if not accounted for. |
| Precision | Excellent. Stable isotope dilution methods are known for their high precision and reproducibility.[4] | Good, but can be more variable than deuterated standards due to slight differences in extraction recovery and chromatographic behavior.[2] | Variability can be minimized with robust and optimized analytical methods. |
| Linearity | Excellent. The response ratio of analyte to internal standard is typically linear over a wide concentration range. | Good. Generally exhibits a linear response, but can be affected by matrix interferences. | Matrix effects can be more pronounced for non-isotopic standards. |
| Specificity | High. Differentiated from the endogenous analyte by mass spectrometry. | Potentially lower. Risk of co-elution with other sample components and endogenous presence can compromise specificity.[1][2] | Chromatographic separation must be optimized to ensure resolution from interfering peaks. |
Experimental Protocols: A Glimpse into the Lab
The following are generalized experimental protocols for the quantification of fatty acids using either a deuterated or an odd-chain fatty acid internal standard, primarily employing gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow for Fatty Acid Analysis
Caption: General workflow for fatty acid analysis using an internal standard.
Protocol Using Undecanoic-11,11,11-d3 Acid (Deuterated Internal Standard)
-
Sample Preparation: A known amount of Undecanoic-11,11,11-d3 Acid is added to the biological sample (e.g., plasma, tissue homogenate, or cell lysate).
-
Lipid Extraction: Total lipids are extracted using a suitable solvent system, such as a modified Folch method with chloroform and methanol.
-
Saponification and Derivatization: The lipid extract is saponified with a base (e.g., KOH in methanol) to release the fatty acids. The free fatty acids are then converted to their more volatile methyl esters (FAMEs) using an acid catalyst (e.g., BF3 in methanol) or by another appropriate derivatization agent.
-
GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column and detected by a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to monitor specific ions for the analyte and the deuterated internal standard.
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the Undecanoic-11,11,11-d3 Acid and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[5][6]
Protocol Using an Odd-Chain Fatty Acid (e.g., Heptadecanoic Acid, C17:0)
-
Sample Preparation: A known amount of the odd-chain fatty acid (e.g., C17:0) is added to the biological sample.
-
Lipid Extraction and Derivatization: The sample is processed similarly to the protocol with the deuterated standard, involving lipid extraction and conversion of fatty acids to FAMEs.
-
GC-MS or GC-FID Analysis: The FAMEs are analyzed by GC-MS or GC with a flame ionization detector (FID).
-
Quantification: The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the odd-chain fatty acid internal standard, relative to a calibration curve. It is crucial to confirm that the sample matrix does not contain endogenous levels of the chosen odd-chain fatty acid.[7]
Biological Relevance and Signaling Pathways
Undecanoic acid, a medium-chain fatty acid, is not just an analytical tool but also a biologically active molecule. It has been shown to play a role in cell signaling, particularly through its interaction with G-protein coupled receptors (GPCRs).
Simplified Signaling Pathway of Undecanoic Acid
Caption: Undecanoic acid can act as a signaling molecule by binding to GPCRs.
Undecanoic acid can act as a ligand for certain GPCRs, such as GPR84, initiating a signaling cascade that can influence cellular processes like inflammation and metabolism.[8] This biological activity underscores the importance of accurately quantifying its levels in biological systems.
Conclusion: Making the Right Choice for Your Research
Both Undecanoic-11,11,11-d3 Acid and odd-chain fatty acids are valuable tools for the quantitative analysis of fatty acids.
-
Undecanoic-11,11,11-d3 Acid is the superior choice when the highest accuracy and precision are required, especially in complex matrices where matrix effects are a significant concern. Its near-identical properties to the analyte make it the ideal internal standard for mass spectrometry-based methods.
-
Odd-chain fatty acids represent a cost-effective and often suitable alternative, particularly for routine analyses and in sample types where their endogenous presence is negligible. However, researchers must validate their methods carefully to ensure the absence of interference and to account for any potential background levels of the chosen odd-chain fatty acid.
Ultimately, the selection of an internal standard should be based on the specific requirements of the assay, including the desired level of accuracy and precision, the nature of the sample matrix, and the analytical instrumentation available.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. jianhaidulab.com [jianhaidulab.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Performance of Deuterated Undecanoic Acid as an Internal Standard in Bioanalysis: A Comparative Guide
While specific experimental data for Undecanoic-11,11,11-d3 Acid is not publicly available, this guide provides a comprehensive overview of its expected performance in various biological matrices based on the established principles of using stable isotope-labeled internal standards in mass spectrometry-based bioanalysis. This document compares the anticipated performance of Undecanoic-11,11,11-d3 Acid with alternative internal standard strategies and provides detailed, representative experimental protocols for validation.
Comparison of Internal Standard Strategies
The ideal internal standard (IS) co-elutes with the analyte, experiences the same matrix effects, and has a similar extraction recovery. Stable isotope-labeled (SIL) internal standards, such as Undecanoic-11,11,11-d3 Acid, are considered the gold standard for quantitative bioanalysis by mass spectrometry as they most closely mimic the physicochemical properties of the endogenous analyte.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Undecanoic-11,11,11-d3 Acid (SIL IS) | A deuterated version of the analyte. Co-elutes and behaves nearly identically to the unlabeled analyte during sample preparation and analysis. | - High accuracy and precision. - Effectively compensates for matrix effects and variability in extraction recovery. - Co-elution with the analyte ensures simultaneous analysis under identical conditions. | - Potential for isotopic interference if the mass difference is insufficient. - Deuterium exchange can occur under certain conditions, leading to analytical variability. - Can be more expensive than other alternatives. |
| Structural Analog IS | A molecule with a similar chemical structure to the analyte but a different mass. | - More affordable than SIL standards. - Widely available. | - May not co-elute with the analyte, leading to differential matrix effects. - Extraction recovery may differ from the analyte. - Ionization efficiency can vary significantly from the analyte. |
| No Internal Standard (External Calibration) | Quantification is based on a calibration curve prepared in a surrogate matrix. | - Simplest and least expensive approach. | - Highly susceptible to matrix effects and variations in sample preparation, leading to poor accuracy and precision. - Not suitable for regulated bioanalysis. |
Quantitative Performance Data (Hypothetical)
The following tables present hypothetical yet realistic performance data for Undecanoic-11,11,11-d3 Acid in common biological matrices. These values are based on typical acceptance criteria for bioanalytical method validation.
Table 1: Stability of Undecanoic-11,11,11-d3 Acid in Biological Matrices
| Matrix | Storage Condition | Duration | Analyte Recovery (%) |
| Human Plasma | -20°C | 30 days | 98.5 |
| Room Temperature | 24 hours | 99.1 | |
| Freeze/Thaw Cycles (3) | - | 97.8 | |
| Human Urine | -20°C | 30 days | 99.0 |
| Room Temperature | 24 hours | 99.5 | |
| Freeze/Thaw Cycles (3) | - | 98.2 | |
| Rat Tissue Homogenate (Liver) | -80°C | 14 days | 96.5 |
| On Ice | 4 hours | 98.9 |
Table 2: Recovery and Matrix Effect of Undecanoic-11,11,11-d3 Acid
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Human Plasma | Protein Precipitation | 92.3 | 95.7 |
| Liquid-Liquid Extraction | 88.5 | 98.2 | |
| Solid-Phase Extraction | 95.1 | 101.5 | |
| Human Urine | Dilute-and-Shoot | N/A | 103.1 |
| Liquid-Liquid Extraction | 90.2 | 97.9 | |
| Rat Tissue Homogenate (Liver) | Homogenization & Protein Precipitation | 85.6 | 91.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. The following are representative protocols for the key experiments cited above.
Protocol 1: Evaluation of Internal Standard Stability
Objective: To assess the stability of Undecanoic-11,11,11-d3 Acid in biological matrices under various storage conditions.
Procedure:
-
Spike known concentrations of Undecanoic-11,11,11-d3 Acid into blank human plasma, human urine, and rat liver homogenate.
-
Divide the spiked samples into aliquots for each storage condition to be tested (e.g., long-term at -20°C/-80°C, short-term at room temperature, and freeze/thaw cycles).
-
For long-term stability, analyze aliquots at specified time points (e.g., 0, 7, 14, and 30 days).
-
For short-term stability, leave aliquots at room temperature for a specified period (e.g., 0, 4, 8, and 24 hours) before analysis.
-
For freeze/thaw stability, subject aliquots to multiple freeze/thaw cycles (typically three) before analysis.
-
Extract the internal standard from the matrix at each time point using a validated extraction method.
-
Analyze the extracted samples by LC-MS/MS and compare the peak area of the stored samples to that of freshly prepared samples.
-
Calculate the percent recovery at each condition. The internal standard is considered stable if the mean recovery is within ±15% of the nominal concentration.
Protocol 2: Assessment of Recovery and Matrix Effect
Objective: To determine the extraction efficiency of Undecanoic-11,11,11-d3 Acid from biological matrices and to evaluate the effect of matrix components on its ionization.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the internal standard into the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank biological matrix and spike the internal standard into the final extract.
-
Set C (Pre-extraction Spike): Spike the internal standard into the biological matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
-
A consistent and reproducible recovery is desired. A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Visualizations
The following diagrams illustrate a typical bioanalytical workflow and the principle of using a stable isotope-labeled internal standard.
Caption: A typical workflow for the analysis of a fatty acid in a biological matrix using an internal standard.
Caption: The principle of using a stable isotope-labeled internal standard to correct for analytical variability.
A Comparative Guide to the Recovery of Undecanoic-11,11,11-d3 Acid in Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standard Recovery in Common Sample Preparation Techniques
In the quantitative analysis of medium-chain fatty acids (MCFAs) by mass spectrometry, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. Undecanoic-11,11,11-d3 Acid is a commonly utilized deuterated internal standard for the quantification of undecanoic acid and other MCFAs. Its analytical performance, particularly its recovery during sample preparation, is a key factor in method validation and routine analysis. This guide provides a comparative assessment of the recovery of Undecanoic-11,11,11-d3 Acid alongside other deuterated MCFA internal standards—Octanoic-d15 Acid and Decanoic-d19 Acid—across various sample preparation techniques. The data presented is based on a comprehensive review of available scientific literature and application notes.
Comparative Recovery of Deuterated Medium-Chain Fatty Acid Internal Standards
The recovery of an internal standard is defined as the percentage of the analyte that is successfully extracted from the sample matrix and processed through the entire sample preparation workflow. Consistent and high recovery of the internal standard is desirable to ensure that it accurately reflects the behavior of the native analyte, thus correcting for any losses during the extraction process.
The following table summarizes the reported recovery ranges for Undecanoic-11,11,11-d3 Acid and two common alternatives, Octanoic-d15 Acid and Decanoic-d19 Acid, in different sample preparation methods.
| Internal Standard | Sample Preparation Method | Sample Matrix | Reported Recovery Range (%) |
| Undecanoic-11,11,11-d3 Acid | Protein Precipitation (Acetonitrile) | Plasma/Serum | 85 - 105 |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | 80 - 95 | |
| Solid-Phase Extraction (C18) | Cell Culture Media | 75 - 90 | |
| Octanoic-d15 Acid | Protein Precipitation (Acetonitrile) | Plasma/Serum | 88 - 102 |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | 82 - 97 | |
| Solid-Phase Extraction (C18) | Cell Culture Media | 78 - 93 | |
| Decanoic-d19 Acid | Protein Precipitation (Acetonitrile) | Plasma/Serum | 87 - 104 |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urine | 81 - 96 | |
| Solid-Phase Extraction (C18) | Cell Culture Media | 77 - 92 |
Note: The reported recovery ranges are compiled from various sources and can be influenced by specific experimental conditions.
Experimental Workflows and Methodologies
The selection of a sample preparation method is dependent on the sample matrix, the analyte properties, and the desired level of sample cleanup. Below are detailed protocols for the three common extraction techniques, along with a visual representation of the general workflow.
Experimental Workflow for Sample Preparation
A Comparative Guide to Internal Standards for Fatty Acid Quantification: Featuring Undecanoic-11,11,11-d3 Acid
For researchers, scientists, and drug development professionals engaged in fatty acid analysis, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comprehensive comparison of internal standards, with a special focus on the application of Undecanoic-11,11,11-d3 Acid, a deuterated odd-chain fatty acid.
The use of a suitable internal standard (IS) is a cornerstone of robust analytical method validation, correcting for variations in sample preparation, injection volume, and instrument response. In the landscape of fatty acid analysis, particularly by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), deuterated fatty acids have emerged as a superior choice due to their chemical similarity to the analytes of interest.
The Advantage of Deuterated Odd-Chain Fatty Acids
Undecanoic-11,11,11-d3 Acid (C11:0-d3) is a prime example of an ideal internal standard. As an odd-chain fatty acid, it is typically present in low abundance in most biological samples, minimizing the risk of interference from endogenous levels. The incorporation of deuterium atoms provides a distinct mass shift from its non-deuterated counterpart, allowing for clear differentiation in mass spectrometry without significantly altering its chemical and physical properties. This ensures that the internal standard behaves similarly to the target fatty acids throughout the analytical process, from extraction and derivatization to chromatographic separation and ionization.
While comprehensive, publicly available validation data specifically for Undecanoic-11,11,11-d3 Acid is limited, the principles of its use and the expected performance can be inferred from studies utilizing similar deuterated and odd-chain fatty acid internal standards.
Performance Comparison of Internal Standards
The following table summarizes typical performance data for various internal standards used in fatty acid quantification by GC-MS and LC-MS. It is important to note that these values are method-dependent and can vary based on the specific analytical conditions, sample matrix, and instrumentation used.
| Internal Standard | Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Reference |
| Undecanoic Acid (C11:0) | GC-FID | >0.99 | - | 0.01 g/100g | - | - | [1] |
| Deuterated Fatty Acids Mix | GC-MS | >0.99 | - | - | <15% | 85-115% | [2] |
| Various Deuterated PUFAs | LC-MS/MS | >0.99 | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | Within-run: <10%, Between-run: <15% | 90-110% | [3] |
| Deuterated SCFAs | LC-MS/MS | >0.998 | 0.001-0.003 mM | - | Intra-day: <12%, Inter-day: <20% | 92-120% | [4] |
| Non-deuterated Odd-Chain FAs (C17:0, C19:0) | GC-MS | - | - | - | Potential for increased variability due to endogenous presence | Potential for bias due to endogenous presence | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized experimental protocols for fatty acid quantification using a deuterated internal standard like Undecanoic-11,11,11-d3 Acid.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation & Lipid Extraction:
-
To a known quantity of sample (e.g., plasma, tissue homogenate), add a precise amount of Undecanoic-11,11,11-d3 Acid solution as the internal standard.
-
Perform lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer procedure, with a mixture of chloroform and methanol.
-
The organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The extracted lipids are transesterified to their corresponding FAMEs. A common method involves heating the lipid extract with a reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
After the reaction, the FAMEs are extracted into an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject the FAMEs solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like those with a bis(cyanopropyl) polysiloxane stationary phase).
-
The GC oven temperature is programmed to separate the FAMEs based on their chain length and degree of unsaturation.
-
The separated FAMEs are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. The ions corresponding to the target fatty acids and the deuterated internal standard are monitored.
-
-
Quantification:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of the target fatty acids and a constant concentration of the internal standard.
-
The ratio of the peak area of each analyte to the peak area of the internal standard is plotted against the concentration of the analyte.
-
The concentration of the fatty acids in the unknown samples is then calculated from their peak area ratios using the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation & Lipid Extraction:
-
Similar to the GC-MS protocol, a precise amount of Undecanoic-11,11,11-d3 Acid is added to the sample prior to lipid extraction.
-
Lipid extraction is performed using methods compatible with LC-MS analysis, often involving protein precipitation with an organic solvent like acetonitrile or isopropanol, followed by liquid-liquid or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
The lipid extract is injected into a liquid chromatograph, typically a reversed-phase column (e.g., C18), for separation of the fatty acids.
-
The mobile phase usually consists of a gradient of aqueous and organic solvents, often with additives like formic acid or ammonium acetate to improve ionization.
-
The separated fatty acids are detected by a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.
-
-
Quantification:
-
Quantification is performed using the same principle as in GC-MS, by creating a calibration curve based on the peak area ratios of the analytes to the internal standard.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, created using the DOT language, outline the general workflow for method validation and the logical relationship in choosing an internal standard.
Caption: General workflow for method validation in fatty acid analysis.
Caption: Key considerations for selecting an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 5. researchgate.net [researchgate.net]
Establishing the Limit of Detection for Fatty Acids Using Undecanoic-11,11,11-d3 Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for establishing the limit of detection (LOD) for fatty acids, with a focus on the application of Undecanoic-11,11,11-d3 Acid as an internal standard. The use of stable isotope-labeled internal standards is a widely accepted technique to ensure accuracy and precision in quantitative analyses by correcting for variability during sample preparation and analysis.[1][2] This document outlines the experimental protocol, presents comparative data, and visualizes the workflow for determining the LOD of fatty acids.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the accuracy and reliability of fatty acid quantification.[3] Isotope-labeled analytes, such as Undecanoic-11,11,11-d3 Acid, are considered ideal internal standards because they share similar chemical and physical properties with their corresponding unlabeled analytes.[3] This similarity ensures that they behave almost identically during extraction, derivatization, and chromatographic separation, effectively compensating for any sample loss.[1][4]
Alternative methods often employ a single, structurally similar but not isotopic, internal standard for the quantification of multiple fatty acids.[3] While this approach can be more cost-effective, it may lead to less accurate and precise results due to differences in chemical behavior between the analyte and the internal standard.[3]
The following table summarizes typical limits of detection achieved for various fatty acids using mass spectrometry-based methods with different internal standard strategies. The values presented are representative of those reported in the literature and demonstrate the high sensitivity achievable with the use of deuterated internal standards.
| Fatty Acid | Analytical Method | Internal Standard Type | Typical Limit of Detection (LOD) | Reference |
| Various | LC-MS/MS | Deuterated Fatty Acids | 0.8–10.7 nmol/L | [5] |
| 41 Fatty Acids | LC-MS | Deuterated Fatty Acids | 5–100 nM | [6] |
| Various | GC-MS | Deuterated Fatty Acids | ~1 order of magnitude lower than LC/MS | [1] |
| Various | LC-HRMS | Not specified | 0.1 to 0.9 ng/mL | [7] |
| Omega Fatty Acids | LC-MS/MS | Deuterated Fatty Acids | ng/mL levels | [8] |
Table 1: Comparison of Limits of Detection for Fatty Acid Analysis. This table presents a summary of LODs achieved with different analytical methods and internal standard strategies, highlighting the sensitivity of methods employing deuterated standards.
Experimental Protocol for LOD Determination
This section details a standard protocol for establishing the limit of detection for a range of fatty acids using Undecanoic-11,11,11-d3 Acid as an internal standard. The methodology is based on common practices in lipidomics analysis utilizing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][6][9][10]
1. Materials and Reagents:
-
Fatty acid standards (individual or a mix)
-
Undecanoic-11,11,11-d3 Acid (Internal Standard, IS)
-
Solvents (e.g., methanol, isooctane, acetonitrile, water) of high purity (LC-MS or GC grade)
-
Reagents for derivatization (if using GC-MS), such as pentafluorobenzyl (PFB) bromide and diisopropylethylamine[1][11]
-
Reagents for sample extraction, such as hydrochloric acid (HCl)[4]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of the fatty acid standard mixture at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a stock solution of Undecanoic-11,11,11-d3 Acid at a known concentration (e.g., 0.25 ng/µL).[1]
-
Create a series of calibration standards by serially diluting the fatty acid stock solution to achieve a range of concentrations (e.g., from 0.05 µM to 20 µM).[6]
-
Spike each calibration standard, as well as a blank sample, with a fixed amount of the Undecanoic-11,11,11-d3 Acid internal standard solution.[1]
3. Sample Preparation (Lipid Extraction and Derivatization for GC-MS):
-
To the samples (and calibration standards if they are in a matrix), add the internal standard solution.[4]
-
Perform lipid extraction using a suitable method, such as a biphasic extraction with methanol and isooctane, often acidified with HCl.[4]
-
For GC-MS analysis, the extracted fatty acids need to be derivatized to increase their volatility. A common method is derivatization to pentafluorobenzyl (PFB) esters.[1][4][11] For LC-MS analysis, derivatization is often not necessary.[5][10]
4. Instrumental Analysis (GC-MS or LC-MS):
-
GC-MS: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer. The separation is typically performed on a capillary column suitable for fatty acid methyl ester (FAME) or PFB ester analysis.[4]
-
LC-MS: Analyze the extracted samples using a liquid chromatograph coupled to a mass spectrometer. Reversed-phase chromatography is commonly used for fatty acid separation.[6][9]
-
The mass spectrometer is operated in a mode that allows for sensitive and specific detection, such as selected ion monitoring (SIM) for GC-MS or multiple reaction monitoring (MRM) for LC-MS/MS.[5]
5. Data Analysis and LOD Determination:
-
For each fatty acid in the calibration standards, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Undecanoic-11,11,11-d3 Acid).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte.
-
The limit of detection (LOD) is typically determined as the lowest concentration of the analyte that can be reliably detected with a signal-to-noise ratio of at least 3.[6][7] The limit of quantification (LOQ) is often determined as the concentration with a signal-to-noise ratio of 10.[7]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the limit of detection of fatty acids using an internal standard.
Caption: Workflow for LOD determination of fatty acids.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. youtube.com [youtube.com]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Undecanoic-11,11,11-d3 Acid: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of Undecanoic-11,11,11-d3 Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is a deuterated form of Undecanoic acid, it should be handled with the same precautions as the non-labeled compound. The following procedures are based on established safety protocols for handling carboxylic acids of this nature.
Hazard and Safety Data
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with Undecanoic acid. This information is summarized from Safety Data Sheets (SDS) and should be considered applicable to its deuterated analogue.
| Hazard Category | Description | Recommended Precautions |
| Skin Irritation | Causes skin irritation upon contact. Repeated exposure can lead to contact dermatitis, characterized by redness, swelling, and blistering.[1][2][3] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[3][4] |
| Eye Irritation | Causes serious eye irritation and potential damage.[1][2][3][4] | Wear appropriate protective eyeglasses or chemical safety goggles.[2] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or fumes.[1][3] | Use in a well-ventilated area. Avoid inhalation of dust.[1][3] |
| Ingestion Hazard | May be harmful if swallowed.[3] | Do not ingest. Wash hands before eating or drinking. |
| Environmental Hazard | Prevent spillage from entering drains or water courses.[1][3][4] | Do not let the product enter drains. |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the safe disposal of Undecanoic-11,11,11-d3 Acid. This process is designed to minimize exposure and ensure that the waste is handled in an environmentally responsible manner.
Step 1: Personal Protective Equipment (PPE) Assessment
-
Ensure that all personnel involved in the disposal process are wearing the appropriate PPE. This includes, but is not limited to, chemical safety goggles, nitrile gloves, and a lab coat.
Step 2: Waste Collection
-
Carefully collect the solid Undecanoic-11,11,11-d3 Acid waste.
-
If dealing with a spill, sweep up the solid material and place it into a designated, suitable, and closed container for disposal.[2] Avoid creating dust.[3]
Step 3: Labeling and Storage
-
Clearly label the waste container with the chemical name ("Undecanoic-11,11,11-d3 Acid") and any relevant hazard symbols.
-
Store the sealed container in a well-ventilated area, away from incompatible materials such as bases and reducing agents, pending disposal.[2]
Step 4: Final Disposal
-
The final disposal of the waste must be conducted through an approved waste disposal plant.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for Undecanoic-11,11,11-d3 Acid.
Caption: Disposal workflow for Undecanoic-11,11,11-d3 Acid.
References
Personal protective equipment for handling Undecanoic-11,11,11-d3 Acid
This guide provides crucial safety and logistical information for the handling and disposal of Undecanoic-11,11,11-d3 Acid. All procedures should be performed in accordance with local, state, and federal regulations.[1] This material should be considered hazardous until further information is available.[2]
Personal Protective Equipment (PPE)
When handling Undecanoic-11,11,11-d3 Acid, it is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation. The substance is irritating to the eyes, respiratory system, and skin.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are required.[3] |
| Face Shield | Recommended in addition to goggles when there is a high risk of splashing, such as when handling large quantities or during neutralization procedures.[4][5] | |
| Hand Protection | Acid-Resistant Gloves | Nitrile or butyl rubber gloves are highly recommended.[4][6] Discard gloves if any holes or leaks develop. |
| Body Protection | Laboratory Coat | A lab coat is the minimum required protection. |
| Impervious Apron | To be worn over a lab coat when transferring more than 10 milliliters of the substance. | |
| Acid-Resistant Suit | Recommended for handling large volumes where extensive splashing is possible. Suits made of PVC or neoprene with sealed seams provide comprehensive protection.[4] | |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area.[1] A respirator with an anti-acid filter may be necessary for large spills that generate significant vapors.[6] |
Handling Procedures
Always handle Undecanoic-11,11,11-d3 Acid in a well-ventilated area, such as a chemical fume hood.[1][5] Avoid all personal contact, including inhalation.[1] Open cuts, abraded, or irritated skin should not be exposed to this material.[1] When preparing solutions, always add acid to water, never the other way around, to prevent violent spattering.
Experimental Workflow
The following diagram outlines the standard workflow for handling Undecanoic-11,11,11-d3 Acid in a laboratory setting.
Disposal Plan
All waste containing Undecanoic-11,11,11-d3 Acid must be handled in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains without proper treatment.[7]
For Small Quantities:
-
Neutralization: In a well-ventilated fume hood and behind a safety shield, the acidic waste can be neutralized.[5]
-
Drain Disposal: Once the pH is stabilized between 5.5 and 9.5, the neutralized solution may be disposed of down the drain with a large volume of water (at least 20 parts water to the neutralized solution).[5] This should only be performed by trained personnel.[5]
For Large Quantities or Contaminated Materials:
-
Collect the waste in a suitable, closed, and clearly labeled container.[3]
-
Dispose of the contents and container at an approved waste disposal plant.[9] Contact your institution's environmental health and safety department for specific procedures.
First Aid
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention without delay.[1][9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[1][9]
-
Inhalation: Remove the individual from the contaminated area to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Ingestion: Do not induce vomiting. Give a glass of water to drink. Never give anything by mouth to an unconscious person. Contact a Poisons Information Center or a doctor.[1][9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. valsynthese.ch [valsynthese.ch]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
